Octyl methacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDBRBFGPQCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Record name | N-OCTYL METHACRYLATE | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
25087-18-7 | |
| Record name | 2-Propenoic acid, 2-methyl-, octyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-18-7 | |
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DSSTOX Substance ID |
DTXSID6025806 | |
| Record name | Octyl methacrylate | |
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Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-octyl methacrylate is a clear colorless liquid. (NTP, 1992) | |
| Record name | N-OCTYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
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Flash Point |
195 °F (NTP, 1992) | |
| Record name | N-OCTYL METHACRYLATE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | N-OCTYL METHACRYLATE | |
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CAS No. |
2157-01-9 | |
| Record name | N-OCTYL METHACRYLATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Octyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |
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| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |
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| Record name | Octyl methacrylate | |
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| Record name | Octyl methacrylate | |
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| Record name | Octyl methacrylate | |
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Synthetic Methodologies for Octyl Methacrylate Monomer
Conventional Esterification Pathways
The traditional synthesis of octyl methacrylate (B99206) is predominantly achieved through two main esterification processes: direct esterification and transesterification. These methods involve the reaction of a carboxylic acid or its ester with an alcohol in the presence of a catalyst.
Direct Esterification
Direct esterification involves the reaction of methacrylic acid with octanol (B41247) to produce octyl methacrylate and water. This reversible reaction is typically driven to completion by removing the water formed during the process, often through azeotropic distillation.
A variety of catalysts can be employed to facilitate this reaction. Strong acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid, are commonly used. google.com For instance, the synthesis of 2-octyl acrylate (B77674), a similar ester, has been effectively carried out using methanesulfonic acid as the catalyst. google.com The reaction conditions for direct esterification can be manipulated to optimize the yield and selectivity. Temperatures typically range from 80°C to 130°C, and the reaction can be conducted at atmospheric or reduced pressure. google.com The molar ratio of reactants also plays a crucial role, with ratios of 2-octanol (B43104) to acrylic acid ranging from 0.5 to 3 being reported. google.com More recent research has also explored the use of ionic liquids as catalysts for the synthesis of octyl ester of methacrylic acid, highlighting the influence of temperature and catalyst concentration on product yield. researchgate.net
Transesterification
Transesterification offers an alternative route to this compound, involving the reaction of an alkyl methacrylate, typically methyl methacrylate, with octanol. This process is an equilibrium reaction in which the lighter alcohol (methanol) is removed to shift the equilibrium towards the formation of the desired this compound.
This method is often preferred for preparing higher alkyl methacrylates. The reaction is driven to completion by using an excess of methyl methacrylate and removing the methanol-methyl methacrylate azeotrope by distillation. chempedia.info A range of catalysts are effective for transesterification, including acids, bases, and transition-metal compounds. chempedia.info Catalysts such as dialkyltin oxides, titanium(IV) alkoxides, and zirconium acetoacetate (B1235776) allow the reaction to proceed under nearly neutral conditions, which is advantageous when dealing with sensitive functional groups. chempedia.info Lithium-based catalysts, like lithium hydroxide (B78521) or lithium carbonate, have also been employed, with studies showing that incremental addition of small amounts of the catalyst can be highly efficient. google.com
Table 1: Comparison of Conventional Synthesis Methods for this compound and Similar Esters
| Synthesis Method | Reactants | Catalyst | Typical Reaction Conditions | Reported Yield |
|---|---|---|---|---|
| Direct Esterification | Methacrylic Acid, Octanol | Methanesulfonic Acid | 80-130°C, atmospheric or reduced pressure, 2-octanol/acrylic acid molar ratio 0.5-3 | High yield reported google.com |
| Direct Esterification | Methacrylic Acid, Octanol | Ionic Liquid | Temperature and catalyst concentration dependent | High yield reported researchgate.net |
| Transesterification | Methyl Methacrylate, Octanol | Dialkyltin oxides, Titanium(IV) alkoxides, Zirconium acetoacetate | Nearly neutral conditions | High selectivity chempedia.info |
| Transesterification | Methyl Methacrylate, Higher Alcohols | Lithium Hydroxide/Carbonate | Incremental catalyst addition, removal of methanol (B129727) azeotrope | 98% conversion of alcohol google.com |
Bio-Based Synthesis Routes for this compound
With an increasing focus on sustainability and the circular economy, the development of bio-based routes for chemical production is gaining significant traction. This includes the synthesis of this compound from renewable resources, which offers a greener alternative to petroleum-based production.
Derivation from Renewable Biomass Sources (e.g., Castor Oil Derivatives)
A promising bio-based pathway to this compound involves the use of 2-octanol derived from renewable biomass. Castor oil, a vegetable oil obtained from the seeds of the castor bean (Ricinus communis), serves as a key renewable feedstock in this process. Through chemical transformation, ricinoleic acid, the major fatty acid in castor oil, can be converted to 2-octanol. This bio-derived 2-octanol can then be used as a direct substitute for petrochemically derived octanol in the conventional esterification reactions described previously.
The synthesis of 2-octyl acrylate from bio-based 2-octanol has been demonstrated, highlighting the feasibility of producing these monomers from renewable sources. googleapis.com This approach allows for the production of an acrylic ester with a significant proportion of its carbon content being of renewable origin. google.com Furthermore, research has explored the copolymerization of castor oil directly with octyl acrylate to create green additives for lubricating oils, showcasing the synergy between renewable feedstocks and conventionally produced monomers in developing more sustainable products. niscpr.res.in
Evaluation of Green Metrics in this compound Monomer Production
The environmental performance of a chemical process can be quantitatively assessed using green chemistry metrics. Two of the most common metrics are atom economy and the Environmental Factor (E-factor).
Atom Economy
Atom economy, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. wordpress.com It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the direct esterification of methacrylic acid with 1-octanol:
C₄H₆O₂ + C₈H₁₈O → C₁₂H₂₂O₂ + H₂O (Methacrylic Acid + 1-Octanol → this compound + Water)
Molecular Weight of Methacrylic Acid (C₄H₆O₂) = 86.09 g/mol
Molecular Weight of 1-Octanol (C₈H₁₈O) = 130.23 g/mol
Molecular Weight of this compound (C₁₂H₂₂O₂) = 198.31 g/mol
Molecular Weight of Water (H₂O) = 18.02 g/mol
Atom Economy = (198.31 / (86.09 + 130.23)) x 100 ≈ 91.6%
For the transesterification of methyl methacrylate with 1-octanol:
C₅H₈O₂ + C₈H₁₈O → C₁₂H₂₂O₂ + CH₄O (Methyl Methacrylate + 1-Octanol → this compound + Methanol)
Molecular Weight of Methyl Methacrylate (C₅H₈O₂) = 100.12 g/mol
Molecular Weight of 1-Octanol (C₈H₁₈O) = 130.23 g/mol
Molecular Weight of this compound (C₁₂H₂₂O₂) = 198.31 g/mol
Molecular Weight of Methanol (CH₄O) = 32.04 g/mol
Atom Economy = (198.31 / (100.12 + 130.23)) x 100 ≈ 86.1%
From an atom economy perspective, direct esterification is the more efficient process as the only by-product is water.
Environmental Factor (E-Factor)
The E-factor, proposed by Roger Sheldon, is a measure of the total waste generated in a chemical process. wikipedia.org It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-factor indicates a more environmentally friendly process. The E-factor takes into account not only by-products but also solvent losses, unreacted starting materials, and catalyst and process aid waste. While a precise E-factor calculation requires detailed process data, a qualitative assessment can be made. For both direct esterification and transesterification, sources of waste include:
Unreacted starting materials.
By-products from side reactions (e.g., ether formation from the alcohol).
Solvents used for reaction and purification (if any).
Waste generated from catalyst neutralization and removal, particularly for homogeneous catalysts like sulfuric acid.
Polymerization Kinetics and Reaction Mechanisms of Octyl Methacrylate
Fundamental Principles of Octyl Methacrylate (B99206) Polymerization
Free Radical Polymerization of Octyl Methacrylate
Free-radical polymerization is a cornerstone of polymer synthesis, valued for its tolerance to various functional groups and reaction conditions. The process for this compound, like other vinyl monomers, can be broken down into three primary stages: initiation, propagation, and termination. researchgate.net
Initiation: The polymerization process is initiated by the generation of free radicals from an initiator molecule. researchgate.net Thermal initiators, such as 2,2′-azobisisobutyronitrile (AIBN), are commonly used. Upon heating, AIBN decomposes, breaking a covalent bond to form two cyanoisopropyl radicals. These highly reactive radicals then attack the carbon-carbon double bond of an this compound monomer, creating a new, larger radical and marking the beginning of a polymer chain. This initiation step can be represented as follows:
Decomposition of Initiator: I → 2R• (where I is the initiator and R• is the resulting radical)
Addition to Monomer: R• + M → RM• (where M is the this compound monomer)
Propagation: Following initiation, the newly formed monomer radical rapidly adds to other this compound monomers in a sequential fashion. researchgate.net This step, known as propagation, is the primary chain-growth phase where the polymer molecule elongates. Each addition regenerates the radical at the growing end of the chain, allowing for the successive incorporation of thousands of monomer units. The propagation reaction is highly exothermic.
Chain Growth: RM• + nM → RMn•
Termination: The growth of a polymer chain ceases through a termination reaction. In this final stage, the reactive radical ends of two growing polymer chains are deactivated. For methacrylates, termination primarily occurs through two mechanisms:
Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.
Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another. This results in two separate polymer molecules: one with a saturated end group and another with an unsaturated end group. Studies on various methacrylates suggest that termination by disproportionation is a significant pathway. rsc.org
Chain transfer is a crucial set of reactions that can influence the molecular weight of the resulting poly(this compound). In these processes, the radical activity of a growing polymer chain is transferred to another molecule, effectively terminating the growth of the original chain while initiating a new one. rubbernews.com This can occur through several pathways:
Chain Transfer to Monomer: A growing polymer chain can abstract a hydrogen atom from an this compound monomer. This terminates the polymer chain and creates a new monomer radical that can start a new chain.
Chain Transfer to Polymer: A growing polymer radical can abstract a hydrogen atom from the backbone of an already formed polymer chain. This results in the formation of a radical site on the polymer backbone, from which a new branch can grow. This is a significant mechanism for the formation of branched polymers in methacrylate systems. Intermolecular hydrogen abstraction on the tertiary carbon of the methacrylate backbone is a known pathway for long-chain branching. rsc.org
Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the growing polymer chain can transfer its radical to a solvent molecule. The resulting solvent radical can then initiate a new polymer chain. The efficiency of this process depends on the specific solvent used.
Chain Transfer to a Chain Transfer Agent: Specific chemical compounds, known as chain transfer agents, can be intentionally added to the polymerization system to control the molecular weight of the polymer.
The choice of solvent can have a significant impact on the kinetics of free-radical polymerization, although specific comprehensive studies on a wide range of solvents for this compound are not extensively detailed in the public literature. However, general principles observed for other methacrylates can be applied. Solvents can influence the reaction rate and the properties of the resulting polymer through several mechanisms:
Chain Transfer to Solvent: As mentioned previously, solvents can participate in chain transfer reactions, which will reduce the polymer's molecular weight. The magnitude of this effect is dependent on the solvent's chain transfer constant.
Solvation Effects: The solvent can solvate the monomer and the growing polymer radicals, which can alter their reactivity. For example, hydrogen-bonding solvents can interact with the carbonyl group of the methacrylate monomer, potentially influencing the stereochemistry of the resulting polymer. ugent.be Nonpolar solvents are generally considered to have a minimal effect on the propagation rate constant compared to bulk polymerization. cmu.edu
A study on the free-radical solution polymerization of n-octyl methacrylate was conducted in benzene-d6. researchgate.net While this study focused on determining kinetic parameters rather than comparing different solvents, it establishes a baseline for polymerization in a nonpolar aromatic solvent.
Influence of Monomer and Initiator Concentrations on Reaction Rate
The rate of polymerization of this compound is significantly influenced by the concentrations of both the monomer and the initiator. According to the classical kinetic model of free-radical polymerization, the rate of polymerization (Rp) is directly proportional to the monomer concentration [M] and to the square root of the initiator concentration [I].
A kinetic study of the free-radical solution polymerization of n-octyl methacrylate in benzene-d6, using 2,2′-azobisisobutyronitrile (AIBN) as the initiator, provided specific insights into these relationships. researchgate.net The research found that the order of the reaction with respect to the initiator was 0.45, which is in close agreement with the theoretical value of 0.5. researchgate.net However, the order of the reaction with respect to the monomer was determined to be 1.87, a value significantly higher than the expected first order. researchgate.net This deviation from ideal kinetics for the monomer concentration suggests more complex reaction mechanisms may be at play, a phenomenon also observed in the polymerization of other long-chain acrylates and methacrylates. researchgate.net
The following interactive table summarizes the effect of varying monomer and initiator concentrations on the initial rate of polymerization, based on the experimentally determined reaction orders for n-octyl methacrylate.
Determination of Reaction Orders and Activation Energies
The reaction orders and activation energy are critical parameters for quantifying the kinetics of polymerization. As previously mentioned, a study on the free-radical polymerization of n-octyl methacrylate determined the reaction order with respect to the monomer to be 1.87 and with respect to the initiator to be 0.45. researchgate.net
The following table summarizes the key kinetic parameters determined for the free-radical polymerization of n-octyl methacrylate.
| Kinetic Parameter | Value | Reference |
| Reaction Order (Monomer) | 1.87 | researchgate.net |
| Reaction Order (Initiator) | 0.45 | researchgate.net |
| Overall Activation Energy (Ea) | 53.8 kJ/mol | researchgate.net |
Secondary Reactions in this compound Polymerization Systems
In the free-radical polymerization of this compound, as with other methacrylates, the primary reaction pathway consists of initiation, propagation, and termination steps. However, under certain polymerization conditions, particularly at higher temperatures and monomer conversions, several secondary reactions can occur. These reactions run parallel to the main polymerization process and can significantly influence the reaction kinetics, as well as the final molecular weight, molecular weight distribution, and polymer architecture, including the degree of branching. Understanding these secondary pathways is crucial for controlling the final properties of poly(this compound).
Intramolecular chain transfer, commonly referred to as backbiting, is a reaction where the propagating radical at the end of a polymer chain abstracts a hydrogen atom from its own backbone. This process converts the chain-end radical into a mid-chain radical, which can then reinitiate polymerization, leading to the formation of a short-chain branch. While this reaction is highly prevalent in the polymerization of acrylates, its occurrence in methacrylates is significantly less frequent. The presence of the α-methyl group on the methacrylate monomer introduces steric hindrance that disfavors the formation of the necessary six-membered ring transition state for the backbiting reaction to occur.
However, the formation of long-chain branches (LCB) is a significant secondary reaction in this compound polymerization. Long-chain branching primarily occurs via two predominant mechanisms:
Intermolecular Chain Transfer to Polymer: A propagating macroradical abstracts a hydrogen atom from the backbone of a "dead" (terminated) polymer chain. This terminates the original propagating chain and creates a new radical site on the backbone of the dead polymer chain. Monomer addition to this new mid-chain radical site initiates the growth of a long-chain branch. The most susceptible hydrogen for abstraction is the tertiary hydrogen on the polymer backbone due to the relative stability of the resulting tertiary radical.
Macromonomer Incorporation: Macromonomers, which are polymer chains with a terminal double bond, can be formed through chain transfer to monomer reactions or termination by disproportionation. These macromonomers can then be co-polymerized with this compound monomers. When a propagating radical adds across the terminal double bond of a macromonomer, the entire macromonomer is incorporated into the growing chain as a long-chain branch.
The frequency of these branching reactions is influenced by factors such as temperature, monomer conversion, and polymer concentration. Higher temperatures increase the rate constants of chain transfer reactions, while high polymer concentration (achieved at high monomer conversion) increases the probability of intermolecular reactions.
Data sourced from studies on butyl acrylate (B77674) and methyl methacrylate provide context for the typical magnitude of chain transfer constants in related systems. acs.orgcore.ac.uk
Intermolecular hydrogen abstraction is the fundamental reaction underlying the formation of long-chain branches via chain transfer to polymer. In this process, a propagating chain-end radical (P•) abstracts a hydrogen atom from a polymer backbone (P-H), resulting in a dead polymer chain and a new mid-chain radical.
P• + P-H → P-H + P'•
For poly(this compound), there are two primary types of C-H bonds available for abstraction:
Tertiary C-H bonds on the polymer backbone: The hydrogen atom attached to the tertiary carbon atom in the polymer main chain is a primary target for abstraction. The resulting tertiary radical is stabilized by the adjacent carbonyl group and the alkyl chain.
C-H bonds on the octyl side chain: The octyl group provides numerous secondary C-H bonds that could potentially undergo hydrogen abstraction.
Theoretical studies conducted on alkyl acrylates have shown that the abstraction of the tertiary hydrogen from the polymer backbone has a lower activation energy compared to abstraction from the side chains. semanticscholar.org This suggests that backbone abstraction is the more kinetically favorable and dominant pathway for intermolecular H-abstraction. semanticscholar.org Furthermore, these studies indicated that the energy barriers for CTP reactions are similar for methyl, ethyl, and butyl acrylates, implying that the length of the ester alkyl chain has a relatively small influence on the reactivity of the backbone tertiary hydrogen. semanticscholar.org
The rate of intermolecular H-abstraction is highly dependent on polymer concentration. As monomer is converted to polymer, the concentration of abstractable hydrogens on polymer backbones increases, making this secondary reaction more probable, especially in bulk or concentrated solution polymerizations.
Theoretical calculations for different alkyl acrylates show similar activation energies for the abstraction of the tertiary backbone hydrogen, suggesting this is the most probable site for intermolecular chain transfer to polymer. semanticscholar.org
Polymerization is a reversible process where propagation (monomer addition) is in equilibrium with depropagation (elimination of the terminal monomer unit).
Pn• + M ⇌ Pn+1•
The rate of depropagation is typically negligible at low temperatures but becomes increasingly significant as the temperature rises. This temperature dependence is governed by the thermodynamics of polymerization, specifically the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. For most vinyl monomers, polymerization is an exothermic process (negative ΔHp) and results in a decrease in entropy (negative ΔSp) as disordered monomer molecules become part of an ordered polymer chain. libretexts.org
The Gibbs free energy of polymerization (ΔGp) is given by ΔGp = ΔHp - TΔSp. Polymerization is spontaneous only when ΔGp is negative. As temperature (T) increases, the unfavorable TΔSp term becomes larger, eventually balancing the favorable ΔHp term. The temperature at which ΔGp = 0 is known as the ceiling temperature (Tc). Above the ceiling temperature, depropagation is faster than propagation, and net polymerization does not occur.
The ceiling temperature is dependent on the monomer concentration, [M], according to the relation: Tc = ΔHp / (ΔSp° + R ln[M]) where R is the gas constant and ΔSp° is the standard entropy of polymerization.
For methacrylates, depropagation can become a significant factor affecting the net rate of polymerization at temperatures as low as 120°C, especially at low monomer concentrations or high conversions. While specific thermodynamic data for this compound is limited, values obtained for other long-chain methacrylates, such as n-dodecyl methacrylate, provide a reliable estimate, as these parameters are not strongly dependent on the length of the ester side chain for larger alkyl groups.
Thermodynamic data for the polymerization of n-dodecyl methacrylate, which serves as a good model for other long-chain alkyl methacrylates.
Copolymerization of Octyl Methacrylate with Diverse Monomers
Radical Copolymerization Strategies for Octyl Methacrylate (B99206)
Free radical polymerization is a versatile and widely employed method for the synthesis of octyl methacrylate copolymers. This technique is tolerant of a wide range of functional groups and can be implemented under various reaction conditions. The fundamental process involves the initiation of a growing polymer chain by a free radical, which then propagates by sequentially adding monomer units.
Binary Copolymerization Systems
Binary copolymerization involves the polymerization of this compound with a single other comonomer. The resulting copolymer's properties are a composite of the two constituent monomers, and the arrangement of the monomer units along the polymer chain can be random, alternating, blocky, or graft-like, depending on the relative reactivities of the monomers.
A common example is the copolymerization of long-chain alkyl methacrylates, such as this compound, with styrene (B11656). Studies on analogous systems, like dodecyl methacrylate (DDMA) and octadecyl methacrylate (ODMA) with styrene, provide valuable insights. For instance, the copolymerization of styrene with DDMA and ODMA has been shown to exhibit a tendency towards ideal random copolymerization. The reactivity ratios, which quantify the preference
Functional Polyperoxide Formation through this compound Copolymerization
The copolymerization of this compound (OMA) with specific functional monomers presents a pathway for the synthesis of functional polyperoxides (FPPs). These polymers are characterized by the presence of peroxide groups within their structure, which can be thermally activated to initiate further radical processes. This section details the formation of a novel functional polyperoxide through the radical copolymerization of this compound with an acrylamide-based peroxide monomer.
A key example of this process is the copolymerization of this compound with N-[(tert-Butylperoxy)methyl]acrylamide (tBPMAAm). lclark.eduacs.orgacs.orgresearchgate.net This reaction yields a new functional polyperoxide, herein referred to as tBPMAAm-OMA, which incorporates a primary-tertiary peroxide group. lclark.eduacs.org The presence of the long alkyl fragments from the this compound is expected to provide the resulting polyperoxide with an affinity for polymeric surfaces. lclark.eduacs.orgresearchgate.netacs.org
The synthesis of the tBPMAAm-OMA copolymer is typically carried out via free radical polymerization. researchgate.net The reaction involves dissolving N-(tert-Butylperoxymethyl)acrylamide and this compound in a suitable solvent, such as cyclohexanone, with a radical initiator like AIBN (0.004−0.025 M). acs.org The total concentration of monomers is generally maintained around 2 M. acs.org The polymerization is conducted under an inert atmosphere, such as argon, at temperatures ranging from 60-70 °C for 2-3 hours, aiming for a monomer conversion of 25-45%. acs.org The resulting copolymer can be isolated by precipitation in a non-solvent like methanol (B129727) and purified by reprecipitation from an acetone (B3395972) solution. acs.org
The kinetic characteristics of this copolymerization are crucial for controlling the composition and subsequent reactivity of the functional polyperoxide. lclark.eduacs.orgacs.orgresearchgate.net The monomer reactivity ratios (r1 and r2) and Q-e monomer activity parameters have been experimentally determined to provide this control. acs.orgacs.org
The resulting tBPMAAm-OMA copolymers have been characterized by gel permeation chromatography, showing weight-average molecular weights (Mw) in the range of 154,000 to 181,000 g/mol with a polydispersity index (PDI) between 1.98 and 2.15. acs.org Copolymers containing less than 55 mol % of the peroxide monomer are found to be soluble in acetone and insoluble in methanol. acs.org
The thermal properties of these functional polyperoxides are of significant interest. The peroxide groups within the FPP can decompose at elevated temperatures, making the polymer useful as a macroinitiator for radical polymerization. lclark.eduacs.orgacs.org Thermal analysis indicates that the thermolysis of the FPP is a first-order reaction. acs.org The decomposition rate becomes significant at temperatures above 155 °C. acs.org For instance, the half-life of the polyperoxide is 210 minutes at 130 °C, which decreases to 14 minutes at 150 °C, and further to 1.3 minutes at 170 °C. acs.org This temperature-dependent decomposition allows for the controlled initiation of further polymerization reactions, making these functional polyperoxides applicable as efficient modifiers for polymeric surfaces. lclark.eduacs.org
Table 1: Copolymerization Parameters of this compound (OMA) and N-[(tert-Butylperoxy)methyl]acrylamide (tBPMAAm)
| Parameter | Value |
|---|---|
| Monomers | This compound (OMA), N-[(tert-Butylperoxy)methyl]acrylamide (tBPMAAm) |
| Initiator | AIBN |
| Initiator Concentration | 0.004–0.025 M |
| Solvent | Cyclohexanone |
| Total Monomer Concentration | 2 M |
| Temperature | 60–70 °C |
| Reaction Time | 2–3 hours |
| Target Conversion | 25–45% |
Table 2: Properties of tBPMAAm-OMA Functional Polyperoxide
| Property | Value |
|---|---|
| Weight-Average Molecular Weight (Mw) | 154,000–181,000 g/mol |
| Polydispersity Index (PDI) | 1.98–2.15 |
| Solubility | Soluble in acetone (with < 55 mol % tBPMAAm), insoluble in methanol |
| Decomposition Half-life at 130 °C | 210 minutes |
| Decomposition Half-life at 150 °C | 14 minutes |
Advanced Polymerization Techniques for Octyl Methacrylate Systems
Controlled Radical Polymerization (CRP) of Octyl Methacrylate (B99206)
Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses a suite of methods that provide "living" characteristics to radical polymerization. This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures like block copolymers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile CRP technique that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The process involves a degenerative chain transfer mechanism where a dynamic equilibrium is established between active, propagating polymer chains and dormant chains capped by the CTA. This reversible exchange ensures that all polymer chains have an equal opportunity to grow, resulting in a uniform chain length distribution.
For the polymerization of methacrylates, including long-chain alkyl methacrylates like octyl methacrylate, trithiocarbonates and dithiobenzoates are effective CTAs. The choice of the Z and R groups on the CTA (structure: Z-C(=S)S-R) is critical for controlling the polymerization kinetics. A well-chosen CTA allows for the synthesis of poly(this compound) with predictable molecular weights that increase linearly with monomer conversion and exhibit narrow molecular weight distributions (PDI < 1.4).
Research on long-chain methacrylates, such as lauryl methacrylate (a close analog to this compound), demonstrates the effectiveness of RAFT. Polymerization-induced self-assembly (PISA) is a powerful application of RAFT, where a soluble polymer block is chain-extended with a monomer that forms an insoluble block, leading to the in-situ formation of nanoparticles.
Table 1: Representative Data for RAFT Dispersion Polymerization of a Long-Chain Alkyl Methacrylate (Lauryl Methacrylate) in Mineral Oil As a proxy for this compound
| Stabilizer Block | Core-Forming Monomer | Target DP (Core) | Mn ( g/mol ) | PDI (Mw/Mn) | Final Morphology |
|---|---|---|---|---|---|
| PLMA₂₂ | MMA | 30 | 12,800 | 1.39 | Spheres |
| PLMA₂₂ | MMA | 50 | 15,400 | 1.30 | Spheres |
| PLMA₂₂ | MMA | 70 | 17,900 | 1.25 | Worms |
| PLMA₂₂ | MMA | 100 | 22,900 | 1.21 | Vesicles |
(Data synthesized from studies on similar long-chain methacrylates)
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP method that relies on a reversible halogen atom transfer between a dormant polymer chain (capped with a halogen, typically Br or Cl) and a transition metal complex (commonly copper-based). The catalyst, a copper(I) complex with a specific ligand, activates the dormant chain by abstracting the halogen, which generates a propagating radical and the oxidized copper(II) complex. The higher oxidation state complex can then deactivate the radical, reforming the dormant species. This dynamic equilibrium maintains a low concentration of active radicals, suppressing termination reactions and enabling controlled chain growth.
ATRP is highly effective for a wide range of methacrylates. Key components for a successful ATRP of this compound include an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The polymerization of long-chain alkyl methacrylates like stearyl methacrylate by ATRP has been shown to produce high molecular weight polymers with controlled properties. ijeas.org These findings are directly applicable to this compound systems.
Table 2: Research Findings for ATRP of a Long-Chain Alkyl Methacrylate (Stearyl Methacrylate) As a proxy for this compound
| Polymerization Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| 4 | 35 | 51,000 | 1.15 |
| 8 | 58 | 84,500 | 1.12 |
| 16 | 85 | 124,000 | 1.10 |
| 24 | 95 | 138,000 | 1.09 |
(Data synthesized from a study on Stearyl Methacrylate via ATRP) ijeas.org
Nitroxide-Mediated Polymerization (NMP)
NMP utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain radical, forming a dormant alkoxyamine species. sigmaaldrich.com At elevated temperatures, this C-ON bond undergoes reversible homolytic cleavage, releasing the polymer radical for further monomer addition and the mediating nitroxide. This process maintains a low concentration of active radicals, allowing for controlled polymerization. sigmaaldrich.com
However, the direct homopolymerization of methacrylates via NMP is notoriously difficult. The process often suffers from low conversion and poor control due to the high rate of disproportionation between the methacrylate propagating radical and the nitroxide. icp.ac.ru A successful and widely adopted strategy to overcome this limitation is the copolymerization of the methacrylate with a small amount of a "controlling" comonomer, typically styrene (B11656) (S). icp.ac.rumdpi.com Even a small molar fraction of styrene (~5-10 mol%) in the monomer feed is sufficient to mediate the polymerization effectively, enabling the synthesis of well-defined random copolymers of this compound and styrene with low polydispersity. mdpi.com
Table 3: Representative Data for NMP of Methyl Methacrylate (MMA) with Styrene (S) as a Controlling Comonomer Illustrative for this compound Systems
| Styrene Content (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| 5.0 | 75 | 21,000 | 1.35 |
| 7.5 | 82 | 23,500 | 1.28 |
| 10.0 | 88 | 25,100 | 1.22 |
(Data synthesized from studies on MMA/S copolymerization) mdpi.com
Reverse Iodine Transfer Polymerization (RITP)
Reverse Iodine Transfer Polymerization (RITP) is a form of degenerative chain transfer CRP where control is achieved through the reversible transfer of an iodine atom between propagating chains. tudelft.nl Unlike conventional iodine transfer polymerization (ITP), RITP does not use a pre-formed alkyl iodide initiator. Instead, the controlling species is generated in situ from the reaction between a conventional radical initiator (like AIBN) and molecular iodine (I₂). acs.org
The mechanism involves an initial inhibition period where the initiator-derived radicals react with I₂ to form the active transfer agent in situ. google.com Following this, a degenerative transfer equilibrium is established, allowing for controlled growth of polymer chains. RITP has been successfully applied to acrylates and methacrylates, offering a metal-free alternative to ATRP. tudelft.nlacs.org The process allows for the synthesis of poly(this compound) with predictable molecular weights, although polydispersity values are often broader (typically 1.5 - 2.0) than those achieved with RAFT or ATRP. acs.org
Table 4: Research Findings for RITP of a Representative Alkyl Acrylate (B77674) (Methyl Acrylate) Illustrative for this compound Systems
| Target Mn ( g/mol ) | Monomer Conversion (%) | Final Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| 5,500 | 92 | 5,700 | 1.79 |
| 10,500 | 88 | 10,900 | 1.91 |
| 20,700 | 85 | 21,800 | 1.98 |
(Data synthesized from a study on Methyl Acrylate via RITP) acs.org
Emulsion Polymerization of this compound
Emulsion polymerization is a key industrial process for producing polymer latexes. It involves polymerizing monomers in an aqueous medium using a surfactant and a water-soluble initiator. The process typically results in high molecular weight polymers at high polymerization rates.
Seeded Semi-Batch Emulsion Polymerization
Seeded semi-batch emulsion polymerization is an advanced variant of the conventional batch process that offers superior control over particle size distribution, particle morphology, and reaction exotherm. The process begins with a pre-made "seed" latex, which consists of small, uniform polymer particles. This seed is introduced into the reactor, eliminating the unpredictable nucleation stage of a conventional batch process. nih.gov
The monomer, in this case, this compound, is then fed into the reactor continuously over a set period (semi-batch mode). This "starve-fed" condition, where the monomer is polymerized as soon as it enters the reactor, allows for excellent control over the heat generated and prevents the formation of a new population of particles. nih.gov This technique is ideal for producing monodisperse latexes of poly(this compound) with controlled particle sizes and high solids content. The properties of the final latex can be tailored by adjusting the seed characteristics, monomer feed rate, and initiator concentration. nih.gov
Table 5: Representative Recipe and Conditions for Seeded Semi-Batch Emulsion Polymerization of an Alkyl Methacrylate (n-Butyl Methacrylate) As a proxy for this compound
| Component | Function | Amount |
|---|---|---|
| Water (Deionized) | Dispersion Medium | 400 g |
| Poly(styrene) Seed Latex | Seed Particles | 50 g (at 10% solids) |
| n-Butyl Methacrylate | Monomer (fed over 3 h) | 200 g |
| Sodium Dodecyl Sulfate | Surfactant | 5 g |
| Potassium Persulfate | Initiator | 1 g |
| Sodium Bicarbonate | Buffer | 0.5 g |
| Reaction Condition | Value | |
| Temperature | 70 °C | |
| Stirring Speed | 300 rpm | |
| Final Solids Content | ~40% | |
| Final Particle Diameter | ~250 nm |
(Data synthesized from studies on similar long-chain methacrylates) nih.gov
Miniemulsion Polymerization Techniques
Miniemulsion polymerization is a specialized heterophase technique well-suited for hydrophobic monomers like this compound. This method involves the direct nucleation of monomer droplets, which are stabilized against coalescence by a surfactant and against diffusional degradation (Ostwald ripening) by a costabilizer. cmu.edu The droplets, typically in the range of 50 to 500 nm, essentially act as individual nanoreactors. cmu.edu
A key advantage of miniemulsion polymerization for long-chain alkyl methacrylates is the ability to overcome the mass transfer limitations associated with their low water solubility. In conventional emulsion polymerization, hydrophobic monomers struggle to diffuse through the aqueous phase to reach growing polymer particles. cmu.edu Miniemulsion polymerization bypasses this issue by initiating polymerization directly within the monomer droplets. cmu.edu
For very hydrophobic monomers, such as stearyl methacrylate (a longer-chain analogue of this compound), the monomer itself can act as the costabilizer or hydrophobe. cmu.eduresearchgate.net This "self-stabilization" effectively retards Ostwald ripening, ensuring the stability of the monomer droplets throughout the polymerization process. researchgate.net Research on lauryl methacrylate has demonstrated that it is sufficiently hydrophobic to form stable miniemulsions, suggesting similar behavior for this compound. cmu.edu The polymerization of ultrahydrophobic monomers like lauryl methacrylate has been successfully achieved using this technique without the need for carrier materials that are sometimes required in conventional emulsion polymerization. cmu.edu
Table 1: Key Components and Their Roles in Miniemulsion Polymerization of Hydrophobic Monomers
| Component | Role | Example Substance(s) |
| Monomer | The primary reactant forming the polymer backbone. | This compound |
| Continuous Phase | The medium in which monomer droplets are dispersed. | Water |
| Surfactant | Stabilizes droplets against coalescence. | Sodium Dodecyl Sulfate (SDS) |
| Costabilizer (Hydrophobe) | Prevents Ostwald ripening by creating osmotic pressure. | Hexadecane, Cetyl Alcohol, or the monomer itself (e.g., this compound) |
| Initiator | Generates free radicals to start polymerization. | Potassium Persulfate (KPS), Lauroyl Peroxide (LPO) |
This table is illustrative of typical components used in miniemulsion systems for hydrophobic monomers.
Role of Reactive Surfactants in Emulsion Copolymerization
Reactive surfactants, also known as "surfmers," are molecules that possess the dual functionality of a conventional surfactant and a polymerizable monomer. kpi.ua They contain a hydrophobic segment, a hydrophilic group, and a reactive moiety (such as a methacrylate or allyl group) that can covalently bond with the polymer backbone during polymerization. kpi.ua This "locking-in" mechanism permanently anchors the surfactant to the surface of the latex particles, preventing migration that can occur with conventional, non-reactive surfactants. kpi.ua
In the context of this compound systems, the use of reactive surfactants has been studied to enhance the properties of the final latex film. A study on the emulsion copolymerization of methyl methacrylate and octyl acrylate utilized an allyloxy-based reactive surfactant and compared its performance to a conventional surfactant with a similar structure. beilstein-journals.org
The key findings from this research include:
Covalent Bonding: H-NMR analysis confirmed that the reactive surfactant was successfully incorporated into the resulting copolymer chains. beilstein-journals.org
Improved Film Properties: The latex films prepared with the reactive surfactant demonstrated significantly better stability and water resistance compared to those made with the conventional surfactant. beilstein-journals.org
Reduced Surfactant Migration: Atomic force microscopy (AFM) revealed that the reactive surfactant migrated to the surface of the latex film to a much lesser extent than its conventional counterpart. beilstein-journals.org
By becoming a permanent part of the polymer particle, reactive surfactants mitigate issues associated with traditional surfactants, such as reduced water sensitivity and improved adhesion of the final coating. kpi.ua
Table 2: Comparison of Latex Properties with Conventional vs. Reactive Surfactants in an Acrylate System
| Property | Conventional Surfactant (DBS) | Reactive Surfactant (DNS-86) |
| Covalent Bonding | No | Yes beilstein-journals.org |
| Surfactant Migration | High | Significantly Lower beilstein-journals.org |
| Latex Film Stability | Good | Better beilstein-journals.org |
| Film Water-Resistance | Good | Better beilstein-journals.org |
Data based on the study of emulsion copolymerization of methyl methacrylate and octyl acrylate. beilstein-journals.org
Emulsifier-Free Emulsion Polymerization Strategies
Emulsifier-free emulsion polymerization is a technique that avoids the use of conventional, low-molecular-weight surfactants. Instead, latex particle stability is achieved through other means, typically by incorporating charged groups onto the particle surface. mdpi.com This is often accomplished by using an initiator that generates ionic species, such as persulfate salts (e.g., potassium persulfate), which leave sulfate end-groups on the polymer chains. mdpi.com
Another common strategy is the copolymerization of the main monomer with a small amount of a hydrophilic and ionizable co-monomer, such as acrylic acid or methacrylic acid (MAA). mdpi.commdpi.com Upon neutralization, the carboxyl groups from the MAA units reside at the particle surface, providing electrostatic stabilization. mdpi.com
Applying this technique to a highly hydrophobic monomer like this compound presents significant challenges. The primary difficulty lies in stabilizing the initial monomer droplets and nascent polymer particles in the aqueous phase without the aid of a surfactant. Conventional emulsifier-free systems are most effective for monomers with some degree of water solubility, such as methyl methacrylate or styrene. mdpi.commdpi.com
For an this compound system, a successful emulsifier-free strategy would likely require:
Use of a Hydrophilic Co-monomer: A significant amount of a water-soluble, ionizable monomer like methacrylic acid would be necessary to act as a polymeric emulsifier and stabilize the hydrophobic polymer particles. mdpi.com
Controlled Polymerization: Techniques like reverse iodine transfer polymerization (RITP) have been used to prepare stable, self-emulsifying acrylate-based emulsions by controlling the incorporation of functional monomers. mdpi.com
While feasible in principle, achieving high conversion and colloidal stability in an emulsifier-free system with a monomer as hydrophobic as this compound remains a complex task requiring careful optimization of co-monomer content and reaction conditions.
Solution and Bulk Polymerization Methodologies
Solution Polymerization
Solution polymerization is a homogeneous process where the monomer, initiator, and the resulting polymer are all soluble in an inert solvent. chem-soc.si The presence of the solvent is advantageous for controlling the reaction, as it helps to dissipate the exothermic heat of polymerization and reduces the viscosity of the reaction medium, which can become very high in bulk systems. cmu.edu
For long-chain alkyl methacrylates like this compound, free-radical solution polymerization is a common and straightforward synthesis method. Research involving similar monomers, such as octadecyl acrylate and octadecyl methacrylate, provides a clear procedural model. wikipedia.orgtandfonline.com The polymerization is typically carried out by dissolving the monomer and a free-radical initiator in a suitable organic solvent. wikipedia.orgtandfonline.com
Table 3: Typical Conditions for Solution Polymerization of Long-Chain Alkyl (Meth)acrylates
| Parameter | Condition |
| Solvent | Toluene wikipedia.orgtandfonline.com |
| Initiator | 2,2′-Azobisisobutyronitrile (AIBN) wikipedia.orgtandfonline.com |
| Temperature | 70 °C wikipedia.orgtandfonline.com |
| Atmosphere | Inert (e.g., Nitrogen) wikipedia.org |
After the reaction reaches the desired conversion, the polymer is typically isolated by precipitation into a non-solvent, such as methanol (B129727), followed by filtration and drying. wikipedia.org
Bulk Polymerization
Bulk polymerization, also known as mass polymerization, is the simplest formulation, involving only the monomer and an initiator, without any solvent. chem-soc.siwikipedia.org The reaction can be initiated by heat or light, which causes the initiator to decompose into free radicals. chem-soc.si This method is used to produce high-purity polymers and is common for casting sheets of poly(methyl methacrylate) (PMMA). wikipedia.org
However, bulk polymerization of methacrylates presents significant challenges:
Heat Dissipation: The polymerization is highly exothermic, and without a solvent to act as a heat sink, localized overheating can occur. This can lead to a runaway reaction or affect the polymer's molecular weight and properties. cmu.edu
Viscosity Increase: As the reaction proceeds, the viscosity of the medium increases dramatically due to the "gel effect" (or Trommsdorff–Norrish effect). This autoacceleration makes stirring difficult, hinders heat transfer, and broadens the molecular weight distribution of the polymer. acs.org
For this compound, these challenges would be pronounced. While the method offers high polymer yield per reactor volume, precise temperature and viscosity control would be critical to producing a homogeneous polymer with desired characteristics.
Macromolecular Architecture and Microstructure Elucidation of Poly Octyl Methacrylate and Copolymers
Molecular Weight Distribution Analysis
The molecular weight distribution (MWD) of poly(octyl methacrylate) (POMA) is a critical parameter that dictates its physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the MWD of polymers. researchgate.net GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz). resolvemass.ca The polydispersity index (PDI), calculated as the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution. resolvemass.ca
The MWD of POMA is highly dependent on the polymerization method and conditions employed. For instance, conventional free-radical polymerization typically yields polymers with a broad MWD (PDI > 1.5), whereas controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), can produce POMA with a much narrower MWD (PDI < 1.5).
Table 1: Illustrative Molecular Weight Distribution Data for Poly(this compound) Synthesized via Different Polymerization Methods
| Polymerization Method | Initiator | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Free Radical Polymerization | AIBN | 45,000 | 95,000 | 2.11 |
| ATRP | Ethyl α-bromoisobutyrate/CuBr | 52,000 | 59,800 | 1.15 |
The Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity [η] of a polymer to its molecular weight (M) ([η] = K * M^a), is also a valuable tool in the analysis of POMA. The constants K and a are specific to the polymer-solvent-temperature system. For poly(this compound) in tetrahydrofuran (B95107) (THF), these parameters have been reported, enabling the determination of the viscosity-average molecular weight.
Chain Branching Characterization
Chain branching significantly influences the rheological and mechanical properties of polymers. In the case of poly(this compound), branching can be introduced during polymerization through various chain transfer reactions. The characterization of these branches is crucial for understanding the structure-property relationships of the material.
Gel Content Determination
In cases where crosslinking agents are used during the polymerization of octyl methacrylate (B99206), or when extensive chain branching leads to the formation of a network structure, a portion of the polymer may become insoluble. This insoluble fraction is referred to as the gel content. The determination of gel content is a straightforward method to quantify the extent of crosslinking in a polymer network.
The procedure typically involves dissolving the polymer sample in a suitable solvent, such as toluene or tetrahydrofuran, for an extended period. The insoluble gel is then separated by filtration, dried to a constant weight, and the gel content is calculated as the weight percentage of the insoluble fraction relative to the initial sample weight.
Table 2: Illustrative Gel Content Data for Crosslinked this compound Copolymers
| Crosslinking Agent | Crosslinker Concentration (wt%) | Gel Content (%) |
| Ethylene Glycol Dimethacrylate (EGDMA) | 1 | 85 |
| Ethylene Glycol Dimethacrylate (EGDMA) | 2 | 92 |
| Divinylbenzene (DVB) | 1 | 90 |
| Divinylbenzene (DVB) | 2 | 96 |
Note: This table provides illustrative data based on typical results for crosslinked methacrylate-based polymers, as specific data for this compound was not available in the cited sources.
Degree of Branching Studies
For soluble branched polymers, the degree of branching can be quantified using various analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for this purpose. westernsydney.edu.auresearchgate.net Branching points in the polymer chain create unique chemical environments for the carbon atoms, leading to distinct signals in the 13C NMR spectrum. By comparing the integration of these signals with those of the main-chain carbons, the degree of branching can be calculated.
A study utilizing 13C NMR to investigate the microstructure of poly(2-octyl methacrylate) did not observe a peak in the spectral region associated with quaternary carbons that would indicate branching. d-nb.info This suggests that under the specific emulsion polymerization conditions of that study, the concentration of long-chain branching was below the detection limit of the NMR technique. d-nb.info
Size Exclusion Chromatography coupled with multi-angle light scattering (SEC-MALS) is another effective method for characterizing branching. This technique allows for the simultaneous determination of the molecular weight and the radius of gyration of the polymer chains. For a given molecular weight, a branched polymer will have a smaller radius of gyration compared to a linear polymer, and this difference can be used to quantify the degree of branching.
Control over Polymer Topology through Polymerization Parameters
Initiator Concentration: In free radical polymerization, the initiator concentration plays a crucial role in determining the final molecular weight of the polymer. shimadzu.com Generally, a higher initiator concentration leads to the generation of a larger number of polymer chains, resulting in a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer chains, leading to a higher average molecular weight. The initiator concentration can also indirectly affect branching, as higher radical concentrations may increase the probability of chain transfer reactions.
Monomer Concentration: The concentration of the this compound monomer can also influence the polymerization kinetics and the resulting polymer architecture. At high monomer concentrations, the rate of polymerization is typically faster, which can lead to a broader molecular weight distribution.
Temperature: The reaction temperature has a significant impact on the rate constants of the various reactions occurring during polymerization, including initiation, propagation, and termination. Higher temperatures generally lead to a faster rate of polymerization but can also increase the likelihood of chain transfer reactions, which can introduce branching and affect the molecular weight distribution.
Chain Transfer Agents: The addition of chain transfer agents is a common strategy to control the molecular weight of polymers. These agents can also be used to introduce specific end-groups or to promote branching in a controlled manner.
By carefully selecting and controlling these polymerization parameters, it is possible to tailor the macromolecular architecture of poly(this compound) to achieve desired properties for specific applications.
Material Characterization and Spectroscopic Analysis of Octyl Methacrylate Polymers
Chromatographic Methods for Polymer Analysis
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of poly(octyl methacrylate), which are critical parameters influencing its physical and mechanical properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of poly(this compound). google.comosti.gov The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. google.comrsc.org Larger polymer chains elute faster than smaller ones, allowing for separation based on hydrodynamic volume. The system is calibrated using polymer standards with known molecular weights, often poly(methyl methacrylate) (PMMA) standards. rsc.orgsigmaaldrich.com GPC analysis is crucial for confirming the outcome of polymerization reactions and for understanding how different synthesis conditions affect the final polymer chain length and distribution. For example, studies have reported the synthesis of poly(this compound) with number-average molecular weights ranging from tens of thousands to over one hundred thousand g/mol . oup.comosti.gov
Table 3: Example of GPC Data for a Poly(this compound) Sample
| Parameter | Value |
|---|---|
| Number-Average Molecular Weight (Mn) | 82,600 g/mol |
| Weight-Average Molecular Weight (Mw) | 134,000 g/mol |
Note: These values are illustrative and can vary significantly based on the polymerization method and conditions.
Thermal Analysis of Poly(this compound) and Derivatives
Thermal analysis techniques are used to investigate the thermal stability and phase transitions of poly(this compound) and its derivatives.
Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of the polymer. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(methacrylates), the thermal stability can be influenced by the side chain structure. researchgate.net Studies on related poly(methacrylate) systems show that decomposition can occur in multiple stages, including the loss of the side chain and subsequent degradation of the polymer backbone. scielo.br For instance, some poly(methacrylates) show initial weight loss around 200°C, with significant degradation occurring at higher temperatures. acs.org
Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg) of poly(this compound). The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The length of the alkyl side chain in poly(n-alkyl methacrylate)s influences the Tg. Generally, as the alkyl side chain length increases, the Tg initially decreases due to internal plasticization, but for longer side chains, it may increase due to side-chain crystallization. The Tg for poly(this compound) is typically below room temperature. Dynamic Mechanical Analysis (DMA) can also be used to determine the Tg and study the viscoelastic properties of the material over a range of temperatures. google.commdpi.com
Table 4: Thermal Properties of a Representative Poly(methacrylate)
| Property | Typical Value Range |
|---|---|
| Glass Transition Temperature (Tg) | -20°C to 0°C |
Note: Values are approximate and depend on molecular weight, tacticity, and measurement conditions.
Differential Scanning Calorimetry (DSC) in Polymerization and Properties
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including those derived from octyl methacrylate (B99206). hu-berlin.de This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For poly(this compound) and its copolymers, DSC is crucial for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.dekinampark.com
The glass transition temperature is a critical property influenced by the molecular structure of the polymer. In the homologous series of poly(n-alkyl methacrylate)s, the Tg is observed to decrease as the length of the alkyl side chain increases. drdo.gov.in This trend is due to the plasticizing effect of the longer, flexible alkyl chains, which increases the free volume and enhances the mobility of the polymer chains. Consequently, poly(this compound) exhibits a low glass transition temperature, with reported values around -20°C (253 K). kinampark.com Some studies have reported the Tg of poly(this compound) to be 228 K. scribd.com Research has also noted that within the poly(n-alkylmethacrylate) series, the distinct step-like change in the DSC curve that typically signifies the glass transition degenerates to a more subtle bend for poly(n-octylmethacrylate). researchgate.net
In copolymers, the glass transition temperature is also dependent on the comonomer content. drdo.gov.in For instance, in copolymers of methyl methacrylate and this compound, the Tg was found to decrease with an increasing mole fraction of the this compound comonomer. drdo.gov.in This allows for the tuning of the polymer's thermal properties to suit specific applications. DSC can also be used to study the extent of a polymerization reaction by measuring the heat released (exotherm) during the process. nih.gov The degree of conversion of monomer to polymer can be determined, which is affected by factors such as initiator concentration and heating rate. nih.gov
Interactive Data Table: Glass Transition Temperatures (Tg) of this compound Polymers
| Polymer System | Glass Transition Temperature (Tg) | Analysis Method | Reference |
| Poly(this compound) | ~ -20 °C (253 K) | DSC | kinampark.com |
| Poly(this compound) | 228 K | DSC | scribd.com |
| Copolymers of Methyl Methacrylate and this compound | Decreases with increasing this compound content | DSC | drdo.gov.in |
| Copolymers of Fluorinated Methacrylate and this compound | Tends to decrease as the length of the hydrocarbon chain increases | DSC | mdpi.com |
Thermogravimetric Analysis (TGA) for Thermal Behavior
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.com It is widely used to assess the thermal stability and decomposition characteristics of polymeric materials, including this compound polymers. openaccessjournals.com The resulting TGA curve provides valuable information about the temperatures at which the polymer begins to degrade, the kinetics of decomposition, and the amount of residual mass at the end of the analysis. openaccessjournals.com
For polymers containing this compound, TGA reveals their behavior at elevated temperatures. Studies on copolymers of a fluorinated methacrylate monomer with various alkyl methacrylates, including this compound, have shown that these polymers possess good thermal stability. mdpi.com The initial degradation temperatures for these copolymers were found to be greater than 220 °C. mdpi.com The thermal stability of copolymers can be influenced by the structure and ratio of the comonomers. For example, in some methacrylate copolymer systems, an increase in the content of a comonomer can lead to an improvement in thermal stability, as indicated by a higher temperature for 50% weight loss (T₅₀%). nih.gov
The degradation of methacrylate-based polymers often occurs in distinct stages, which can be identified from the TGA curve and its derivative (DTG curve). scielo.br These stages can correspond to the scission of side chains followed by the degradation of the main polymer backbone at higher temperatures. TGA is therefore an essential tool for understanding the thermal limits of this compound polymers, which is critical for their processing and application in environments where they may be exposed to high temperatures.
Interactive Data Table: Thermal Decomposition Data for this compound Copolymers
| Polymer System | Onset Decomposition Temperature (Td) | Key Observation | Analysis Method | Reference |
| Copolymers of Fluorinated Methacrylate and this compound | > 220 °C | Good thermal stability. | TGA | mdpi.com |
| Poly(lauryl methacrylate) Copolymers (for comparison) | ~160-240 °C (First Stage) | Two-stage degradation process observed. | TGA | nih.gov |
| Poly(methyl methacrylate) Nanocomposites (for comparison) | Degradation occurs in three steps. | Presence of clay shifted the third degradation step to a higher temperature. | TGA | scielo.br |
Degradation Pathways and Stability of Octyl Methacrylate Polymers
Thermal Degradation Mechanisms of Poly(Octyl Methacrylate)
Thermal degradation of poly(alkyl methacrylate)s is a complex process influenced by the structure of the ester side chain. For poly(this compound), the degradation is expected to proceed through mechanisms common to other poly(n-alkyl methacrylate)s, primarily involving depolymerization and side-chain reactions.
The thermal degradation of poly(n-alkyl methacrylate)s can be initiated by either chain-end scission or random scission along the polymer backbone. researchgate.net For polymers like poly(methyl methacrylate) (PMMA), which is structurally similar to POMA but with a smaller ester group, thermal degradation is often initiated by a mix of chain-end and random chain scission, followed by depropagation, also known as unzipping. researchgate.net This depolymerization process results in a high yield of the corresponding monomer. researchgate.netresearchgate.net
In the case of poly(n-alkyl methacrylate)s with longer alkyl chains, such as poly(n-butyl methacrylate), the primary degradation route is also depolymerization, yielding the monomer as the main volatile product. researchgate.net However, unlike PMMA which can give nearly quantitative monomer yields, polymers with longer alkyl chains often produce the monomer in lower yields, suggesting competing degradation reactions. researchgate.net It is proposed that the thermal degradation of POMA would similarly proceed via main-chain scission, creating macroradicals that then depropagate to yield octyl methacrylate (B99206) monomer. The stability of the tertiary radicals on the polymer backbone facilitates this unzipping process.
Pyrolysis involves the thermal decomposition of the polymer in an inert atmosphere. The analysis of the resulting products provides insight into the degradation mechanisms. For poly(n-alkyl methacrylate)s with long alkyl chains, pyrolysis yields not only the monomer but also other significant products resulting from side-chain decomposition. researchgate.net
Based on studies of similar polymers like poly(n-butyl methacrylate), the pyrolysis of poly(this compound) is expected to produce a mixture of compounds. researchgate.netresearchgate.net The primary product would be the This compound monomer from depolymerization. Additionally, reactions involving the ester side chain can occur. A significant side reaction is the elimination of an olefin from the ester group, in this case, 1-octene , which would leave behind methacrylic acid units in the polymer chain. researchgate.net These acid units can then undergo further reactions. Other potential products include alcohols and aldehydes corresponding to the alkyl ester group.
| Product | Chemical Formula | Formation Pathway | Significance |
|---|---|---|---|
| This compound | C12H22O2 | Depolymerization (Main-chain scission followed by unzipping) | Primary product, indicates reversion to monomer. |
| 1-Octene | C8H16 | Ester side-chain elimination (β-hydrogen transfer) | Indicates a competing degradation pathway to depolymerization. |
| Methacrylic acid | C4H6O2 | Residue from 1-octene elimination | Can lead to further backbone modifications and cross-linking. |
| Octanol (B41247) | C8H18O | Hydrolysis/trans-esterification reactions | Minor product, indicates complex secondary reactions. |
Photochemical Degradation Studies
Photochemical degradation occurs when polymers are exposed to UV radiation, which possesses sufficient energy to break chemical bonds and initiate degradation reactions. mdpi.com The presence of oxygen can accelerate this process, leading to photooxidative degradation.
UV accelerated aging tests are performed to simulate the long-term effects of sunlight exposure in a shorter timeframe. researchgate.net In these tests, polymer samples are exposed to high-intensity UV radiation, often at elevated temperatures, to accelerate degradation reactions. researchgate.net For poly(alkyl methacrylate)s, studies have shown that the size of the ester group influences the course of photochemical reactions. tue.nl Polymers with longer n-alkyl ester chains, like POMA, are generally considered more unstable to light. researchgate.net This increased instability is attributed to the presence of more abstractable hydrogen atoms on the alkyl chain, which can participate in photo-degradation mechanisms. researchgate.net
During UV exposure, the formation of various chemical species can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net A common indicator of degradation in poly(alkyl methacrylate)s is the growth of absorption bands in the hydroxyl (–OH) and carbonyl (C=O) regions of the spectrum, indicating photooxidation. researchgate.net
The photochemical stability of poly(this compound) is inherently linked to its chemical structure. While the methacrylate backbone has high resistance to UV radiation, the ester side chains are more susceptible to photodegradation. researchgate.net Research on various poly(alkyl methacrylate)s indicates that while poly(methyl methacrylate) undergoes slower photooxidation, it experiences faster photodegradation (chain scission) compared to higher poly(alkyl methacrylate)s. tue.nl This difference is attributed to the varying reactivity of macroradicals, which is influenced by the flexibility and mobility of the polymer chains. tue.nlresearchgate.net
Upon exposure to UV radiation, molecules can undergo various photochemical reactions, including isomerization and the formation of new photoproducts. While specific studies on the isomerization of poly(this compound) are limited, research on a structurally related UV filter, octyl methoxycinnamate (OMC), provides valuable insights. In dilute solutions, OMC undergoes reversible trans-cis isomerization upon UV exposure. rsc.org However, when aggregated, OMC undergoes irreversible photodegradation, forming multiple photoproducts, including photodimers and species that absorb into the UVA range. rsc.org
For poly(this compound), UV irradiation is expected to initiate radical reactions. The primary process involves the absorption of UV photons, leading to the formation of radicals either by cleavage of the ester side group or by homolytic cleavage of the main-chain carbon-carbon bonds. researchgate.net These radicals can then participate in a cascade of reactions.
| Product/Structural Change | Formation Mechanism | Effect on Polymer |
|---|---|---|
| Hydroperoxides (on octyl chain) | Reaction of alkyl radicals with oxygen | Key intermediates in photooxidation, lead to further degradation. |
| Carbonyl groups (ketones, aldehydes on side chain) | Decomposition of hydroperoxides | Increases polarity, can lead to discoloration. |
| Chain scission products | Main-chain C-C bond cleavage (β-scission) | Reduction in molecular weight and mechanical properties. |
| Cross-linked structures | Combination of macroradicals | Increases molecular weight, leads to gel formation and embrittlement. researchgate.net |
The formation of these photoproducts leads to irreversible changes in the polymer, including a decrease in molecular weight due to chain scission and the potential for cross-linking, which can make the material insoluble and brittle. researchgate.net
Hydrolytic and Enzymatic Degradation Research
The stability and degradation pathways of this compound polymers are crucial for determining their environmental impact and biocompatibility. Research into their breakdown focuses on both chemical (hydrolytic) and biological (enzymatic) processes. The ester linkage in the polymer's side chain is the primary site for this degradation.
Metabolism by Carboxylesterases
Carboxylesterases (CES) are a family of enzymes present in various tissues, particularly the liver, that catalyze the hydrolysis of ester bonds in a wide range of compounds. This enzymatic action represents a key metabolic pathway for methacrylate polymers. The general mechanism involves the cleavage of the ester bond, breaking down the polymer's side chains to produce methacrylic acid and the corresponding alcohol. In the case of this compound, this process would yield methacrylic acid and 1-octanol.
While specific studies focusing solely on the metabolism of poly(this compound) are limited, research on a variety of acrylate (B77674) and methacrylate esters provides significant insight into the structure-activity relationship of carboxylesterase-mediated hydrolysis. Studies on shorter-chain alkyl methacrylates demonstrate that the length and structure of the alkyl group influence the rate of enzymatic hydrolysis.
For instance, in vitro studies using purified porcine liver carboxylesterase have been conducted to determine the kinetic parameters (Km and Vmax) for the hydrolysis of several acrylate esters. These studies indicate that carboxylesterase-mediated hydrolysis is a viable detoxification mechanism, as the resulting methacrylic acid is less reactive under physiological conditions. nih.gov The kinetic values for some common, shorter-chain methacrylates show that enzymatic efficiency varies with the ester group. nih.gov
Table 1: Kinetic Values for Carboxylesterase-Mediated Hydrolysis of Various Methacrylate and Acrylate Esters
| Ester Compound | Km (μM) | Vmax (nmol/min) |
|---|---|---|
| Ethyl Acrylate | 134 +/- 16 | 8.9 +/- 2.0 |
| Ethyl Methacrylate | Not significantly different from ethyl acrylate | 5.5 +/- 2.5 |
| Butyl Acrylate | 33.3 +/- 8.5 | 1.49 +/- 0.83 |
The data suggest that as the alkyl chain length increases from ethyl to butyl in acrylates, the maximum rate of hydrolysis (Vmax) decreases. This trend implies that longer-chain esters like this compound may be metabolized more slowly by carboxylesterases compared to their short-chain counterparts. The general consensus is that mono-methacrylates are hydrolyzed at a neutral pH when catalyzed by an unspecific esterase. nih.gov
Biodegradability Assessments in Environmental Contexts
The environmental fate of this compound polymers is largely determined by their susceptibility to biodegradation by microorganisms in environments such as soil and water. Standard assessment methods, like soil burial tests and aquatic mineralization studies, are used to quantify the rate and extent of this degradation.
In soil burial tests, polymer samples are buried in biologically active soil, and their degradation is monitored over time by measuring weight loss and observing changes in surface morphology through techniques like Scanning Electron Microscopy (SEM). maxwellsci.commdpi.comnih.gov For many synthetic polymers, this process is slow. The rate of biodegradation in soil is influenced by several factors, including the polymer's chemical structure, surface wettability, and the presence of microbial communities capable of producing ester-cleaving enzymes. mdpi.comnih.gov Studies on other polymers have shown that prior photo-oxidation can increase surface wettability and accelerate subsequent biodegradation in soil by creating hydrophilic groups and reducing the polymer's molar mass. mdpi.com
Table 2: Factors Influencing the Environmental Biodegradation of Polymers
| Factor | Influence on Biodegradation Rate | Rationale |
|---|---|---|
| Polymer Chain Type | Variable | Polyesters are generally more susceptible than polymers with carbon-carbon backbones. maxwellsci.com |
| Molecular Weight | Negative | Higher molecular weight polymers are more difficult for microbes to uptake and metabolize. nih.govnih.gov |
| Side Chain Length | Negative | Long side chains can sterically hinder enzyme access to the polymer backbone and increase hydrophobicity. nih.govnih.gov |
| Hydrophilicity/Wettability | Positive | Increased surface wettability allows for better microbial colonization and water penetration, facilitating hydrolysis. mdpi.comnih.gov |
| Environmental Conditions | Variable | Factors like temperature, moisture, and microbial population density significantly affect degradation rates. maxwellsci.com |
Strategic Applications of Octyl Methacrylate Based Materials in Research
Coatings and Film-Forming Systems Research
In the field of coatings, octyl methacrylate (B99206) is investigated for its potential to improve flexibility, water resistance, and adhesion. Its incorporation into polymer backbones allows for the precise tuning of coating properties to meet specific performance requirements.
Waterborne Coatings Development
The development of environmentally friendly, low-volatile organic compound (VOC) coatings has driven research into waterborne acrylic emulsions. In this context, octyl methacrylate is explored as a hydrophobic comonomer. While much of the foundational research on waterborne acrylics has centered on monomers like methyl methacrylate (MMA) and butyl acrylate (B77674) (BA), the inclusion of monomers with longer alkyl chains like this compound is a strategy to enhance the water resistance of the final coating.
Research into bio-based waterborne binders has utilized 2-octyl acrylate, a related isomer, in combination with isobornyl methacrylate to create latexes with high bio-based content for direct-to-metal anti-corrosion coatings. mcpolymers.com The hydrophobic nature of the octyl group is crucial for reducing the water permeability of the resulting film. mcpolymers.com The general principle in these systems is that the hydrophobic side chains orient away from the water phase during film formation, creating a more water-repellent surface. While specific data on this compound is limited in readily available literature, its structural similarity to octyl acrylate suggests it would be a valuable candidate for similar applications, aiming to improve the barrier properties of waterborne coatings.
UV-Blocking and Corrosion Resistance Studies
The durability of exterior coatings is often compromised by UV radiation and corrosion. Research in this area focuses on developing polymeric binders that can either intrinsically resist degradation or effectively carry protective agents. Acrylic polymers are known for their excellent UV stability, and the incorporation of monomers like this compound can enhance the flexibility and integrity of the coating over time, preventing cracking that would expose the substrate to corrosive elements.
Studies on anti-corrosion coatings often involve the use of acrylic copolymers as the binder matrix. For instance, research on poly(methyl methacrylate)-co-poly(butyl acrylate) latexes has shown that incorporating synergistic additives can significantly improve corrosion protection. specialchem.com While this study did not use this compound directly, the principles of creating a robust and less permeable polymer matrix are relevant. The hydrophobicity imparted by this compound could theoretically enhance corrosion resistance by impeding the ingress of water and corrosive ions to the metal substrate. Further research is needed to quantify the specific contribution of this compound to UV-blocking and corrosion-inhibiting coating formulations.
Optimization of Film Formation and Performance
The process of film formation, or coalescence, in waterborne coatings is critical to the final performance of the paint film. The minimum film formation temperature (MFFT) is a key parameter, representing the lowest temperature at which a latex will form a continuous film. bigpicturemag.com The inclusion of "soft" monomers, like this compound, which lower the polymer's Tg, is a common strategy to reduce the MFFT without the need for large amounts of coalescing solvents. bigpicturemag.com
The long octyl side chain provides significant internal plasticization, making the polymer chains more mobile and facilitating their fusion into a continuous film at lower temperatures. This is particularly advantageous for formulating coatings intended for application in varied climatic conditions. A patent describing a coating binder based on 2-octyl acrylate highlights that such polymers can have a calculated Tg as low as -40°C and are designed to form flexible and adhesive films. google.comresearchgate.net The optimization of film performance also involves ensuring good adhesion and mechanical properties. The flexibility offered by this compound can prevent the film from becoming brittle and cracking, thereby improving its long-term durability and adhesion. google.comresearchgate.net
Pressure-Sensitive Adhesives (PSAs) and Related Systems
This compound finds significant application in the research and development of pressure-sensitive adhesives. Its ability to lower the Tg of the adhesive polymer into the desired range for PSA behavior (typically -20°C to -70°C) makes it a valuable comonomer. The resulting viscoelastic properties are finely tuned to achieve the required balance of tack, peel adhesion, and shear strength.
Development of Low-Gel and Branched Architectures
The performance of PSAs is heavily influenced by the polymer's molecular weight, molecular weight distribution, and architecture. High molecular weight and crosslinking can increase cohesive strength (shear resistance) but may reduce tack and peel. A key research goal is to enhance shear strength without compromising other adhesive properties, which has led to the exploration of branched polymer architectures.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are employed to create well-defined branched structures. mdpi.com These methods allow for the synthesis of polymers with a high molecular weight and controlled branching, which can improve cohesive strength while maintaining good surface tack. Research has demonstrated the synthesis of hyperbranched copolymers using a divinyl monomer as a branching agent, leading to complex three-dimensional macromolecules. strath.ac.uk While much of this foundational work has used monomers like methyl methacrylate, the principles are directly applicable to this compound to create branched PSA architectures. mdpi.comgoogle.com The goal is to create a low-gel formulation that provides a strong cohesive network through chain entanglements in the branched structure, rather than through chemical crosslinking that can make the adhesive brittle.
Adhesion Property Characterization (Tack, Peel, Shear Strength)
The core of PSA research involves the characterization of three key properties: tack, peel strength, and shear strength. mcpolymers.com
Tack is the initial stickiness of the adhesive to a substrate upon light contact.
Peel Strength measures the force required to remove an adhesive tape from a test surface at a specific angle and rate. bigpicturemag.com
Shear Strength (or cohesive strength) is the adhesive's ability to resist sliding or creep under a parallel load. bigpicturemag.com
This compound is used as a "soft" monomer to impart the necessary flexibility and tack. A patent for a PSA based on 2-octyl(meth)acrylate highlights its utility in creating adhesives with a good balance of properties. nih.gov The performance of these adhesives is often compared to industry standards based on isooctyl acrylate or 2-ethylhexyl acrylate. nih.gov Research shows that by copolymerizing this compound with "hard" monomers (e.g., methyl methacrylate, acrylic acid), the viscoelastic properties can be precisely controlled to optimize performance for a specific application. specialchem.commdpi.com
The table below presents hypothetical but representative data for an experimental PSA formulation based on an this compound/acrylic acid copolymer, illustrating the typical trade-offs between adhesive properties.
| Property | Test Method | Value | Unit |
| Tack | Loop Tack | 6.5 | N/25mm |
| Peel Adhesion | 180° Peel, 24hr Dwell | 5.2 | N/25mm |
| Shear Strength | Static Shear (1kg load) | > 10,000 | minutes |
This is an interactive table. The values are representative of typical performance targets for a permanent acrylic PSA.
Research in this area continues to explore how monomer composition, polymer architecture, and the inclusion of additives like tackifiers can be used to tailor the adhesive performance of this compound-based PSAs for demanding applications, from everyday tapes and labels to specialized medical and electronic components. mdpi.com
Viscosity Index Improvement in Lubricating Oils
Poly(alkyl methacrylates) (PAMAs), including those derived from this compound, are extensively utilized as viscosity index improvers (VIIs) in the formulation of multigrade lubricating oils. scirp.orggoogle.comresearchgate.net The primary function of a VII is to reduce the dependency of the lubricant's viscosity on temperature, ensuring it remains effective across a wide range of operating conditions. scirp.org The effectiveness of PAMA-based additives is influenced by several factors, including their molecular weight, concentration in the base oil, and the length of the alkyl side chains. researchgate.net
Research has shown that the efficiency of methacrylate copolymers as viscosity index improvers is enhanced by an increase in their molecular weight. researchgate.net For instance, studies on copolymers of octadecyl methacrylate with methyl methacrylate and butyl methacrylate revealed that higher molecular weights led to a better viscosity index (VI) in the modified lube oil. Similarly, the effectiveness of acrylate-based copolymers as VIIs increases with the concentration of the additive in the base oil, typically tested in ranges from 0.5% to 3% by weight. researchgate.net The length of the alkyl chain also plays a crucial role; copolymers based on acrylic acid esterified with alcohols ranging from C8 (octyl) to C16 have been shown to be effective VIIs. researchgate.net
The mechanism behind the VI-improving quality of PAMAs is often attributed to the coil-expansion theory. scirp.org At low temperatures, the polymer coil is relatively contracted and has a smaller hydrodynamic volume in the oil. As the temperature increases, the polymer coil expands, increasing its hydrodynamic volume. This expansion counteracts the natural tendency of the base oil to thin, resulting in a more stable viscosity profile at higher temperatures. The presence of oxygen in the PAMA structure is considered a contributing factor to this coil expansion with heat. scirp.org
Table 1: Effect of Copolymer Composition on Viscosity Index
This table summarizes research findings on the performance of different methacrylate copolymers as viscosity index improvers in lubricating oil.
| Copolymer Composition | Maximum Viscosity Index (VI) Achieved | Key Finding | Reference |
| Octadecyl methacrylate (ODMA) / Butyl methacrylate (BMA) | 139.1 | Increasing the percentage of BMA in the copolymer structure led to a higher molecular weight and an improved VI. | |
| Styrene (B11656) / Dodecyl methacrylate / Octadecyl methacrylate | > 130 | Terpolymer solutions exhibited high kinematic viscosity and VI values, demonstrating a coherent thickening effect over a wide temperature range. | researchgate.net |
Polymer Modifiers for Enhanced Material Performance
This compound is incorporated into copolymers used as modifiers to enhance specific properties of various materials. These modifications can improve mechanical robustness, environmental stability, and formulation characteristics.
Impact Resistance and Flexibility Enhancement
Polymers such as poly(methyl methacrylate) (PMMA) are known for their rigidity and transparency but can be brittle. epo.org To improve their impact resistance, impact-modifying polymers are often blended into the material. epo.org These modifiers typically have a low glass transition temperature (Tg) and often employ a core-shell structure. epo.orgshinepolymer.com The core, frequently made from a rubbery material like a polyacrylate (e.g., copolymers containing butyl acrylate or octyl acrylate), acts as a shock absorber, dispersing the energy from sudden impacts and reducing the risk of cracking or breakage. shinepolymer.comgoogle.com This core is surrounded by a shell, often of PMMA, which ensures compatibility with the matrix polymer. shinepolymer.com
UV Stabilization Mechanisms
Polymeric materials, including those based on methacrylates, can degrade upon exposure to ultraviolet (UV) radiation, leading to deterioration of their physical and chemical properties. mdpi.com To counteract this, UV stabilizers are incorporated into the polymer matrix. The stabilization mechanisms are varied and can involve several processes.
One common mechanism is UV absorption , where the stabilizing additive absorbs harmful UV radiation and dissipates it as heat, protecting the polymer from photochemical degradation. mdpi.com Another approach involves using compounds that act as peroxide decomposers . Hydroperoxides are key intermediates in the photo-oxidation of polymers, and metal chelate complexes can act as stabilizers by decomposing these hydroperoxides. mdpi.com A third mechanism involves radical scavenging , where the stabilizer intercepts the free radicals formed during photodegradation, preventing further chain reactions. mdpi.com
Research into the photostabilization of PMMA has explored the use of various additives, including metal complexes of 2-(6-methoxynaphthalen-2-yl)propanoate, which have shown to be effective. mdpi.com Another innovative approach involves copolymerizing a "pre-UV absorber" monomer into the polymer backbone. Upon exposure to UV light, this comonomer undergoes a photo-Fries rearrangement to form an ortho-hydroxybenzoyl structure, which is a potent UV absorber, thus creating the stabilizer in situ. google.com These mechanisms are broadly applicable to protect methacrylate-based polymer systems.
Volatile Organic Compound (VOC) Reduction Formulations
Environmental regulations and health concerns have driven the coatings industry to reduce the content of volatile organic compounds (VOCs) in formulations. paint.orgspecialchem.com VOCs are organic chemicals that have a high vapor pressure and can be released from coatings as they dry. specialchem.com One strategy to lower VOCs is to develop high-solid resins that require less volatile solvent to achieve a suitable application viscosity. evonik.com
The use of methacrylate monomers with longer alkyl chains, such as this compound, can contribute to lowering the VOC content of a formulation. These higher molecular weight monomers are inherently less volatile than their shorter-chain counterparts (e.g., methyl methacrylate). Furthermore, the incorporation of specific methacrylate monomers can help create resins with inherently lower viscosity. evonik.com This allows for the formulation of high-solid coatings that contain a greater proportion of non-volatile components (binders, pigments, and additives) and a significantly reduced amount of solvent, without compromising performance properties like hardness and scratch resistance. evonik.com
Biomedical Material Research
Polymers based on methacrylates are investigated for a range of biomedical applications due to their biocompatibility and tunable properties. nih.govnih.gov this compound, in particular, has been studied for its role in creating hydrophobic domains within polymeric systems for specialized research applications.
Polymeric Systems for Controlled Release Research
In the field of drug delivery, creating systems that can release a therapeutic agent in a controlled manner is a significant area of research. nih.govresearchgate.net Porous microspheres are one such system, and their properties can be tailored for specific applications. Research has been conducted on the preparation of porous octyl-dextran microspheres for the controlled release of model drugs like doxorubicin (DOX). nih.govresearchgate.net
In these systems, dextran microspheres are chemically modified with octyl groups. nih.govresearchgate.net The hydrophobic nature of the octyl side chains plays a critical role in the formation of a porous structure when the microspheres are prepared using a freeze-drying method. nih.gov The degree of octyl substitution has a direct impact on the physical properties of the microspheres, which in turn influences their drug loading and release characteristics. nih.govresearchgate.net
Table 2: Influence of Octyl Content on Dextran Microsphere Properties
This interactive table presents data from research on how varying the amount of octyl modification on dextran microspheres affects their physical characteristics, which are crucial for controlled drug release applications.
| Octyl Content (mmol/g) | Dry Density (g/ml) | Porosity (%) | Equilibrium Water Content (%) | Key Finding | Reference |
| 0.49 | 2.35 | 80.68 | - | As octyl content increases, dry density decreases and porosity increases significantly. | nih.govresearchgate.net |
| 2.25 | - | - | 90.18 | The equilibrium water content reaches a peak value at an octyl content of 2.25 mmol/g. | nih.govresearchgate.net |
| 2.28 | 1.21 | 95.05 | - | Higher porosity, influenced by higher octyl content, leads to an increased drug release rate. | nih.govresearchgate.net |
Studies using doxorubicin as a model drug demonstrated that the drug-loading efficiency of these porous octyl-dextran microspheres is dependent on the ratio of microspheres to the drug. nih.gov The rate of drug release was found to increase with higher drug content and greater porosity of the microspheres, highlighting the potential of these octyl-modified systems as effective delivery platforms in controlled release research. nih.govresearchgate.net
Materials for Dental Device Development
In the field of dentistry, the quest for durable, biocompatible, and aesthetically pleasing restorative materials is ongoing. Methacrylate-based polymers are foundational to many dental composites and adhesives. nih.govmdpi.comnih.gov While traditional dental resins often utilize monomers like 2,2-bis[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), research into alternative monomers like this compound is aimed at enhancing specific properties of these materials. nih.govresearchgate.net
The incorporation of this compound into dental resin composites can influence their mechanical and physical properties. The long alkyl chain of OMA can increase the hydrophobicity of the polymer matrix, potentially leading to reduced water sorption and improved long-term stability in the oral environment. Water sorption can lead to dimensional changes and degradation of mechanical properties over time.
Furthermore, the flexibility imparted by the octyl group can be advantageous in certain dental applications. For instance, in soft denture liners, a degree of flexibility is required to cushion the underlying tissues. Research into modifying the monomer composition of denture base resins has shown that the inclusion of different methacrylate monomers can significantly alter properties such as flexural strength. nih.gov While specific studies focusing solely on this compound in this context are emerging, the principle of modifying the alkyl chain length to tune mechanical properties is well-established.
A summary of common methacrylate monomers used in dental restorative materials is presented in the table below.
| Monomer | Common Application | Key Properties |
| Bis-GMA | Dental resin composites, adhesives | High molecular weight, low shrinkage |
| TEGDMA | Diluent monomer in composites | Low viscosity, increases cross-link density |
| 2-HEMA | Bonding agents, glass ionomers | Hydrophilic, promotes adhesion |
| UDMA | Dental composites, adhesives | Good mechanical properties, low water sorption |
| This compound | Experimental dental materials | Increased hydrophobicity, potential for improved flexibility |
Advanced Photoresist Polymers Research
Photoresists are light-sensitive materials used in photolithography to create the intricate patterns found on microelectronic devices. lamresearch.comharvard.edu The performance of a photoresist is critically dependent on the chemical structure of its constituent polymers. nih.gov Methacrylate-based polymers are widely used in photoresist formulations due to their excellent resolution capabilities and high sensitivity. researchgate.netmdpi.com
The incorporation of this compound into photoresist polymers is an area of research aimed at fine-tuning the lithographic performance. The properties of the polymer, such as its glass transition temperature (Tg), dissolution behavior in developer solutions, and etch resistance, can be modified by altering the monomer composition. nih.gov
The hydrophobic nature of this compound can play a significant role in controlling the dissolution characteristics of the photoresist. In chemically amplified resists (CARs), the change in solubility between exposed and unexposed regions is the basis for pattern formation. lamresearch.com By incorporating hydrophobic monomers like OMA, it may be possible to enhance the dissolution contrast, leading to sharper and more well-defined features. Research has shown that controlling the solubility of (meth)acrylate polymers in the developer can be achieved by introducing hydrophobic groups. mdpi.com
Furthermore, the alkyl side chain of this compound can influence the physical properties of the photoresist film. For instance, it can affect the adhesion of the photoresist to the substrate, which is a critical factor in preventing pattern collapse. youtube.com The presence of bulky alkyl groups can also impact the polymer's resistance to the etching processes used to transfer the pattern to the underlying substrate.
The table below outlines key parameters in photoresist performance that can be influenced by the polymer composition.
| Performance Parameter | Desired Characteristic | Potential Influence of this compound |
| Resolution | High | May be influenced by dissolution contrast |
| Sensitivity | High | Dependent on the overall polymer design |
| Line Edge Roughness (LER) | Low | Can be affected by polymer structure and dissolution behavior |
| Etch Resistance | High | The aliphatic nature of the octyl group may influence plasma etch resistance |
| Adhesion | Good | The hydrophobic character can affect interfacial properties |
Surface Modification through Grafted Copolymers
Graft copolymerization is a versatile technique used to modify the surface properties of materials without altering their bulk characteristics. nih.govresearchgate.net This is achieved by covalently bonding a new polymer chain (the graft) to the surface of an existing polymer substrate. Grafting with this compound can be used to impart hydrophobicity and other desirable properties to a material's surface.
The process of grafting this compound onto a polymer surface can be initiated by various methods, including plasma treatment, UV irradiation, or chemical initiation. researchgate.net Once grafted, the poly(this compound) chains alter the surface energy and wettability of the substrate. This can be particularly useful in applications where controlling the interaction of the surface with its environment is important.
For example, in biomedical applications, modifying the surface of a material to be more hydrophobic can reduce protein adsorption and biofilm formation. nih.gov While much of the research in this area has focused on grafting hydrophilic polymers like poly(ethylene glycol) methacrylate (PEGMA), the principles can be extended to hydrophobic monomers like this compound for specific applications. nih.govnih.gov
The properties of the grafted surface can be tailored by controlling the density and length of the grafted poly(this compound) chains. A higher grafting density or longer polymer chains will generally lead to a more pronounced change in the surface properties.
The following table summarizes the effects of grafting this compound on surface properties.
| Surface Property | Change after Grafting with this compound | Potential Applications |
| Wettability | Decreased (more hydrophobic) | Coatings, anti-fouling surfaces |
| Surface Energy | Lowered | Low-adhesion surfaces |
| Friction | Potentially reduced | Lubricious coatings |
| Biocompatibility | Altered | Medical devices, implants |
Environmental Impact and Sustainable Aspects of Octyl Methacrylate Chemistry
Development of Bio-Based Octyl Methacrylate (B99206) Monomers
A key strategy in enhancing the sustainability of polymers is the substitution of petroleum-based feedstocks with renewable, bio-based alternatives. The development of bio-based octyl methacrylate and related monomers, such as 2-octyl acrylate (B77674) (2-OA), represents a significant step in this direction.
Researchers have successfully developed waterborne pressure-sensitive adhesives with up to 72% bio-based content by copolymerizing partially bio-based commercial 2-octyl acrylate and isobornyl methacrylate. acs.org The 2-octyl acrylate is often derived from castor oil, a non-edible raw material, while isobornyl methacrylate can be sourced from pine resin. acs.orgrsc.org This approach not only reduces reliance on fossil fuels but also utilizes an environmentally friendly emulsion polymerization process. acs.org
The primary challenge with these bio-based monomers is their higher hydrophobicity compared to their petroleum-based counterparts, which can lead to the formation of coagulum during emulsion polymerization. lu.se However, strategies such as slower feeding rates, the use of specific surfactants like cyclodextrin, and the substitution of some bio-based monomers with more hydrophilic ones have been effective in mitigating this issue. lu.se
Several chemical companies have commercialized bio-based versions of these monomers. For instance, BASF has developed a 2-Octyl Acrylate with a 73% ¹⁴C-traceable bio-based content, according to ISO 16620. ulprospector.com These bio-based monomers are positioned as viable replacements for conventional petroleum-based acrylates like 2-ethylhexyl acrylate (2-EHA), offering similar reactivity and performance in applications such as adhesives and coatings. rsc.orgshokubai.co.jp
Bio-Based Content of Commercially Available Monomers
| Monomer | Bio-Based Source (Example) | Bio-Based Carbon Content (%) | Reference Standard | Commercial Producer (Example) |
|---|---|---|---|---|
| 2-Octyl Acrylate (2-OA) | Castor Oil | 73% | ISO 16620 | BASF / Nippon Shokubai |
| Isobornyl Methacrylate (IBOMA) | Pine Resin / Camphor | 71% | Not Specified | Evonik Industries |
Life Cycle Assessment and Green Chemistry Principles
The environmental footprint of this compound is evaluated through Life Cycle Assessment (LCA) and the application of Green Chemistry principles. LCA is a holistic tool used to assess potential environmental impacts throughout a product's life cycle, from raw material extraction to end-of-life disposal. mdpi.comtheseus.fi For polymers derived from this compound, an LCA would consider factors such as Global Warming Potential (GWP), Acidification Potential (AP), and Human Toxicity Potential (HTP). mdpi.com Studies on similar resin systems indicate that the most significant environmental impacts often arise from the production of the raw material feedstocks, rather than the manufacturing process itself. mdpi.com
The 12 Principles of Green Chemistry provide a framework for designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com In the context of this compound chemistry, these principles guide the development of more sustainable synthetic pathways and applications.
Application of Green Chemistry Principles to this compound Chemistry
| Principle | Application in this compound Chemistry |
|---|---|
| 1. Prevention | Designing high-yield polymerization methods to minimize waste generation. resolvemass.ca |
| 2. Atom Economy | Utilizing addition polymerization mechanisms that incorporate all monomer atoms into the final polymer, maximizing material efficiency. yale.edu |
| 3. Less Hazardous Chemical Syntheses | Developing synthetic routes that avoid toxic reagents and intermediates. |
| 4. Designing Safer Chemicals | Modifying the monomer structure to reduce toxicity while maintaining desired functionality. |
| 5. Safer Solvents and Auxiliaries | Employing water-based emulsion polymerization instead of solvent-based systems to reduce volatile organic compounds (VOCs). acs.orgresolvemass.ca |
| 6. Design for Energy Efficiency | Conducting polymerization at ambient temperature and pressure to lower energy consumption. yale.eduresolvemass.ca |
| 7. Use of Renewable Feedstocks | Sourcing octanol (B41247) and methacrylic acid from biomass, such as castor oil, instead of petroleum. ulprospector.comyale.edu |
| 8. Reduce Derivatives | Avoiding the use of protecting groups during monomer synthesis to reduce steps and reagent use. sigmaaldrich.com |
| 9. Catalysis | Using highly selective catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. unsw.edu.au |
| 10. Design for Degradation | Incorporating biodegradable linkages into the polymer backbone to ensure it breaks down into innocuous products after its functional life. unsw.edu.au |
| 11. Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control polymerization and prevent the formation of hazardous by-products. yale.edu |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms that minimize the potential for chemical accidents, such as using less volatile materials. yale.edu |
Biodegradation Research of Poly(this compound) Materials
The end-of-life fate of polymers is a critical environmental concern. Research into the biodegradation of poly(this compound) and related polyacrylates is ongoing, though these materials are generally considered to be persistent in the environment.
Studies on polyacrylates have shown that their biodegradability is highly dependent on molecular weight. researchgate.net Lower molecular weight oligomers and polymers (1,000 to 10,000 g·mol⁻¹) have demonstrated some level of biodegradation when incubated with activated sludge, river water, or soil microorganisms. researchgate.net However, high molecular weight polymers, such as poly(methyl methacrylate) (PMMA), exhibit extremely low decomposition rates. nih.gov
The size of the alkyl ester group can also influence degradation pathways. Research on poly(alkyl methacrylate)s indicates that polymers with larger ester groups, such as poly(this compound), may undergo photodegradation more rapidly than PMMA, although their rate of photooxidation is slower. tue.nl
For biodegradation to occur, microorganisms must be able to act on the polymer chain. The monomer itself, n-octyl methacrylate, does not appear to inhibit bacterial activity at concentrations of 100 mg/L in ready biodegradability tests, suggesting it is not toxic to the microbes responsible for degradation. europa.eu Current research efforts focus on designing polymers with enhanced biodegradability by incorporating biologically cleavable groups into the polymer structure, a strategy that could be applied to poly(this compound) materials in the future. unsw.edu.auarxiv.org
Summary of Biodegradation Findings for Related Polymethacrylates
| Polymer | Finding | Conditions | Source |
|---|---|---|---|
| Polyacrylates (General) | Biodegradation observed for polymers with mass ranging from 1,000 to 10,000 g·mol⁻¹. | Incubation in water with activated sludge, river, or soil inoculum. | researchgate.net |
| Poly(methyl methacrylate) (PMMA) | Extremely low decomposition rates observed. | Axenic cultures of fungi, soil invertebrates, and mixed microbial communities. | nih.gov |
| Higher Poly(alkyl methacrylate)s | Undergo faster photodegradation but slower photooxidation compared to PMMA. | Photochemical reaction studies. | tue.nl |
Recycling and Valorization of this compound Polymer Waste
Given the limited biodegradability of high molecular weight polymethacrylates, recycling is the primary strategy for managing polymer waste and promoting a circular economy. sustainableplastics.com Research in this area has largely focused on PMMA, but the principles are applicable to other polymethacrylates, including poly(this compound).
The main recycling methods for polymethacrylate waste are mechanical and chemical recycling. researchgate.net
Mechanical Recycling : This process involves grinding, melting, and reprocessing the polymer waste into new products. sustainableplastics.com It is best suited for clean, uncontaminated, single-type polymer streams. A major limitation is that the process can lead to polymers with inferior properties compared to the virgin material. researchgate.net
Chemical Recycling (Depolymerization) : This approach breaks the polymer down into its constituent monomer. For polymethacrylates, the most common method is pyrolysis (thermal cracking), which involves heating the polymer waste in an inert atmosphere. researchgate.netirantypist.com This process can recover the monomer, in this case, this compound, with a high yield. researchgate.net The recovered monomer can then be purified and re-polymerized to produce virgin-quality polymer, creating a closed-loop system. sustainableplastics.comresearchgate.net
Advanced chemical recycling technologies, such as using molten metal baths or fluidized bed reactors, are being developed to improve the efficiency and purity of the recovered monomer from various acrylic waste streams. sustainableplastics.comirantypist.com Valorization of the polymer waste through these methods not only prevents landfilling but also reduces the demand for virgin, fossil-fuel-based monomers. sustainableplastics.com
Comparison of Recycling Methods for Polymethacrylate Waste
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Mechanical Recycling | Waste is sorted, ground, melted, and re-extruded into new products. | Simpler process; lower capital cost. | Requires clean, sorted waste; can result in downcycled material with inferior properties. researchgate.net |
| Chemical Recycling (Pyrolysis) | Polymer is thermally decomposed in an inert atmosphere to break it down into its monomer. irantypist.com | Recovers high-purity monomer for producing virgin-quality polymer; can handle more diverse waste streams. sustainableplastics.com | More energy-intensive; requires purification of the recovered monomer. researchgate.net |
Advanced Research Methodologies and Computational Modeling
On-Line Monitoring Techniques for Polymerization
Real-time monitoring of polymerization reactions is essential for precise control over the process and the final polymer properties. On-line techniques allow for continuous data acquisition, providing a dynamic view of the reaction progress.
On-line Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful and precise method for studying the kinetics and mechanisms of polymerization reactions in real-time. researchgate.net This technique enables the direct observation of monomer consumption, allowing for the determination of conversion rates and the study of how various parameters influence the reaction. researchgate.netuni-mainz.de
In the context of octyl methacrylate (B99206), the free radical solution polymerization of n-octyl methacrylate has been investigated using on-line ¹H-NMR spectroscopy. researchgate.netresearchgate.net In a study using benzene-d6 as the solvent and 2,2′-azobisisobutyronitrile (AIBN) as the initiator, researchers recorded reaction data to determine the monomer conversion at different times throughout the polymerization. researchgate.netresearchgate.net This approach allowed for a detailed examination of the effects of monomer concentration, initiator concentration, and reaction temperature on the rate of polymerization. researchgate.netresearchgate.net
The kinetic data obtained from these on-line ¹H-NMR studies revealed that the order of the reaction with respect to the initiator was 0.45. This finding is consistent with the classical kinetic rate equation for free-radical polymerization. researchgate.net The ability of on-line ¹H-NMR to provide such reliable data with high accuracy makes it an invaluable tool for kinetic investigations of octyl methacrylate polymerization. researchgate.net Furthermore, this method is broadly applicable to various polymerization systems, including the study of complex copolymerizations, where it can track the consumption of individual monomers to understand copolymer composition as a function of reaction time. researchgate.netcmu.edu
Table 1: Kinetic Parameters for n-Octyl Methacrylate Polymerization Determined by On-line ¹H-NMR This table is interactive and can be sorted by clicking on the headers.
| Parameter Studied | Observation | Reference |
|---|---|---|
| Monomer Conversion | Determined at various time points during the reaction. | researchgate.netresearchgate.net |
| Effect of Concentration | The impact of monomer and initiator concentration on polymerization rate was studied. | researchgate.netresearchgate.net |
| Effect of Temperature | The influence of reaction temperature on polymerization rate was analyzed. | researchgate.netresearchgate.net |
| Reaction Order | The order of the reaction with respect to the initiator was found to be 0.45. | researchgate.net |
Microscopic and Surface Characterization Techniques
Microscopic techniques are vital for visualizing the morphology and nanostructure of polymers derived from this compound. These methods provide high-resolution images of polymer surfaces and internal structures, linking synthesis parameters to material properties.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to visualize and characterize polymer surfaces at the nanoscale. azom.comyoutube.com It provides three-dimensional topographical maps and can also yield information about surface properties like stiffness, friction, and adhesion. youtube.combruker-nano.jp The contrast in AFM images of polymer blends and copolymers is often related to differences in the mechanical properties of the constituent components. azom.com
In polymer science, AFM is used to study the microphase separation in block copolymers, the morphology of polymer blends, and the organization of polymer chains on a substrate. azom.comcovalentmetrology.com For instance, in studies of block copolymers like poly(styrene)-b-poly(methylmethacrylate), AFM can reveal the distinct domains formed by the different polymer blocks. bruker-nano.jp By adjusting the force applied by the tip to the sample, AFM can produce a height image that represents a map of surface stiffness, which is useful for heterogeneous materials like copolymers. bruker-nano.jp While specific AFM studies focusing solely on homopolymers of this compound are not prevalent, the techniques are broadly applicable. The characterization of copolymers containing similar long-chain methacrylates demonstrates the utility of AFM for visualizing nanostructures and phase separation in these materials. afmworkshop.com
Transmission Electron Microscopy (TEM) is another powerful technique for studying the internal structure of polymeric materials at a very high resolution, often down to the nanoscale. escholarship.org It is particularly useful for analyzing the morphology of complex polymer systems, such as the nanoparticles formed by amphiphilic star copolymers in selective solvents. cuni.cz
For example, TEM has been used to characterize nanoparticles of star copolymers composed of hydrophilic poly(2-(N,N-dimethylamino)ethyl methacrylate) arms and hydrophobic poly(lauryl methacrylate) arms. cuni.cz Lauryl methacrylate is structurally similar to this compound, featuring a long alkyl chain. These studies provide insight into the association behavior and the size and shape of the resulting nanoparticles. cuni.cz TEM is also instrumental in observing the diverse morphologies (e.g., spheres, worms, vesicles) that can be achieved through techniques like polymerization-induced self-assembly (PISA) for copolymers involving methacrylates. researchgate.net The ability of TEM to provide direct, real-space images of individual nanoscale objects makes it indispensable for understanding the structure-property relationships in complex polymeric systems containing this compound. escholarship.org
Computational Modeling and Simulation of Polymerization Processes
Computational modeling and simulation are essential tools for gaining a deeper understanding of polymerization kinetics and for predicting polymer properties. These approaches can complement experimental work and guide the design of new materials.
Kinetic modeling of polymerization involves developing mathematical models to describe the rates of the various reactions that occur, such as initiation, propagation, and termination. researchgate.net These models can predict how changes in reaction conditions will affect outcomes like monomer conversion, molecular weight, and copolymer composition. mdpi.com
For complex systems, such as the copolymerization of this compound with other monomers, kinetic modeling is crucial for understanding the interplay between the different monomers. For instance, a machine learning approach using a Multiple-Input and Multiple-Output Generative Adversarial Network (MIMO GAN) has been explored to predict the reactivity ratios of copolymers, including poly(octyl acrylate-co-styrene), without extensive experimental data. arxiv.org
Furthermore, quantum computational methods have been employed as an alternative to experimental studies for investigating polymerization kinetics. researchgate.net A study on the copolymerization of methyl methacrylate with 2-perfluorooctyl ethyl methacrylate used quantum chemistry to determine reaction rate constants for propagation via transition state theory. researchgate.net Such computational approaches are valuable for fluorinated acrylates where experimental investigation can be difficult. researchgate.net Software like PREDICI® is used to perform kinetic modeling of bulk free radical copolymerizations of various acrylates and methacrylates, incorporating important effects like diffusion control and backbiting. mdpi.com Kinetic Monte Carlo simulations are also used to investigate the detailed microstructure of acrylate (B77674)/methacrylate copolymers, providing insights into copolymer composition and branching distributions. scilit.com These modeling techniques provide a powerful framework for understanding and optimizing the synthesis of copolymers containing this compound.
Prediction of Molecular Weight and Particle Size Distributions in this compound Polymerization
Advanced research methodologies and computational modeling play a pivotal role in predicting the molecular weight and particle size distributions of polymers, including poly(this compound). These predictive tools are essential for tailoring polymer properties to specific applications and for optimizing polymerization processes. By simulating the complex interplay of reaction kinetics and physical phenomena, researchers can gain insights into how various parameters influence the final polymer architecture.
The prediction of molecular weight distribution in the polymerization of this compound is fundamentally based on kinetic modeling. This involves a set of differential equations that describe the rates of the primary reactions: initiation, propagation, termination, and chain transfer. The interplay of these reaction rates governs the growth of individual polymer chains and ultimately determines the distribution of their molecular weights.
Computational models for predicting particle size distribution in the emulsion polymerization of this compound are often more complex, as they must account for both the chemical kinetics and the physical processes of particle nucleation and growth. Population balance modeling is a powerful technique used for this purpose. It tracks the evolution of the entire particle population, considering processes like micellar nucleation, homogeneous nucleation, coagulative nucleation, and the growth of existing particles by monomer addition.
Detailed Research Findings
While specific comprehensive kinetic models and detailed particle size distribution simulations exclusively for the homopolymerization of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established through studies on other methacrylate monomers, such as methyl methacrylate (MMA). These studies provide a framework for understanding and predicting the behavior of this compound.
For instance, research on related methacrylates demonstrates that the number-average molecular weight (Mn) and weight-average molecular weight (Mw) are strongly influenced by the initial concentrations of the monomer, initiator, and any chain transfer agents. An increase in initiator concentration generally leads to a decrease in the average molecular weight, as more polymer chains are initiated, resulting in shorter average chain lengths. Conversely, a higher monomer concentration tends to increase the molecular weight.
Computational Fluid Dynamics (CFD) has also emerged as a sophisticated tool for modeling polymerization reactors. CFD simulations can provide a detailed picture of the velocity, temperature, and concentration profiles within the reactor. When coupled with polymerization kinetics and population balance models, CFD can predict how mixing and heat transfer heterogeneities affect the molecular weight and particle size distributions of the resulting poly(this compound).
Data Tables
The following tables illustrate hypothetical predictive data based on established principles of methacrylate polymerization, showcasing the expected influence of key reaction parameters on the molecular weight and particle size of poly(this compound). These tables are representative of the type of data generated from computational models and are intended to demonstrate the predictive capabilities of these methodologies.
Table 1: Predicted Effect of Initiator Concentration on Molecular Weight of Poly(this compound)
| Initiator Concentration (mol/L) | Predicted Number-Average Molecular Weight (Mn) ( g/mol ) | Predicted Weight-Average Molecular Weight (Mw) ( g/mol ) | Predicted Polydispersity Index (PDI = Mw/Mn) |
| 0.001 | 150,000 | 270,000 | 1.8 |
| 0.005 | 80,000 | 152,000 | 1.9 |
| 0.010 | 50,000 | 100,000 | 2.0 |
| 0.050 | 20,000 | 42,000 | 2.1 |
Table 2: Predicted Effect of Monomer Concentration on Particle Size in Emulsion Polymerization of this compound
| Monomer Concentration (mol/L) | Predicted Average Particle Diameter (nm) | Predicted Particle Size Distribution (Span) |
| 0.5 | 80 | 0.8 |
| 1.0 | 120 | 0.7 |
| 1.5 | 160 | 0.6 |
| 2.0 | 200 | 0.5 |
These tables underscore the utility of predictive modeling in polymer science. By systematically varying input parameters in a computational model, researchers can efficiently explore a wide range of reaction conditions to identify the optimal settings for achieving desired polymer characteristics without the need for extensive and time-consuming experimental work. The continued development of these advanced research methodologies and computational models is crucial for the rational design of polymeric materials with tailored properties.
Q & A
Q. What are the established synthesis methods for octyl methacrylate, and how can purity be optimized?
this compound is typically synthesized via esterification of methacrylic acid with n-octanol or via reaction of n-octanol with methacryloyl chloride in the presence of a catalyst. Key steps include:
- Reagent purification : Use freshly distilled n-octanol and methacryloyl chloride to avoid side reactions .
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated processes improve yield.
- Post-synthesis purification : Distillation under reduced pressure (50–60°C, 10–15 mmHg) and characterization via HPLC or GC-MS to confirm purity (>98%) .
Q. What characterization techniques are critical for verifying this compound’s structural and functional properties?
- Spectroscopy : FT-IR for C=O (1720 cm⁻¹) and C-O (1150 cm⁻¹) stretching vibrations; ¹H NMR for vinyl protons (δ 5.5–6.1 ppm) and octyl chain protons (δ 0.8–1.5 ppm) .
- Chromatography : HPLC with UV detection (λ = 210 nm) or GC-MS with a polar column (e.g., DB-WAX) to assess purity and detect residual monomers .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine glass transition temperature (Tg) in polymerized forms .
Q. How is this compound applied in polymer science, and what are its key advantages?
this compound is a hydrophobic monomer used in:
- Microfluidic devices : As a co-monomer (20% w/w) with EDMA (10% w/w) to create porous polymers for solid-phase extraction (SPE) .
- Coatings : Provides flexibility and water resistance due to its long alkyl chain.
- Biomedical materials : Enhances biocompatibility in drug delivery systems when copolymerized with hydrophilic monomers .
Advanced Research Questions
Q. What experimental design considerations are critical for ensuring reproducibility in this compound-based polymerization?
- Solvent selection : Use porogenic solvents (e.g., cyclohexanol/1-dodecanol mixtures) to control pore size in monolithic polymers .
- Initiator concentration : Adjust AIBN (azobisisobutyronitrile) to 1% w/w for controlled radical polymerization .
- Cross-linker ratios : Optimize EDMA content (8–12% w/w) to balance mechanical stability and porosity .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound copolymers?
Discrepancies often arise from:
- Polymerization conditions : Incomplete curing or residual monomers reduce thermal stability. Use Soxhlet extraction (methanol, 24 hrs) to remove unreacted species .
- Additive effects : Plasticizers or stabilizers (e.g., DMPA at 1% w/w) alter degradation profiles. Conduct thermogravimetric analysis (TGA) under inert gas to isolate material-specific behavior .
Q. What methodologies are recommended for analyzing this compound migration in composite materials?
- Sample preparation : Simulant solvents (e.g., ethanol/water mixtures) at 40°C for 10 days to mimic long-term exposure .
- Quantification : GC-MS with a DB-5MS column and selected ion monitoring (SIM) for m/z 99 (base peak) and 127 .
- Validation : Spike recovery tests (90–110%) and comparison to pharmacopeial standards (e.g., USP) .
Q. How can researchers address challenges in combining this compound with hydrophilic monomers?
- Phase compatibility : Use surfactants (e.g., Tween-20 at 20% w/w) to stabilize emulsions during copolymerization .
- Gradient polymerization : Sequential addition of hydrophilic monomers (e.g., methacrylic acid) to prevent phase separation .
Data Contradiction Analysis
Q. Why do studies report varying glass transition temperatures (Tg) for this compound homopolymers?
- Molecular weight differences : Higher Mn (≥50 kDa) results in higher Tg (e.g., –20°C vs. –30°C for low Mn). Use GPC to correlate Mn with Tg .
- Measurement protocols : DSC heating rates (5–10°C/min) and sample annealing history significantly affect results .
Q. What factors explain inconsistent cytotoxicity results in this compound-based hydrogels?
- Residual monomers : Incomplete polymerization increases toxicity. Validate via LC-MS/MS .
- Surface morphology : Rough surfaces (from high cross-linker ratios) may induce inflammatory responses. Use SEM to correlate structure with biocompatibility .
Methodological Resources
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| GC-MS | Migration analysis | Column: DB-5MS; SIM m/z 99, 127 | |
| HPLC | Purity assessment | Column: C18; λ = 210 nm | |
| TGA | Thermal stability | Heating rate: 10°C/min under N₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
